(2S)-2-(carbamoylamino)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-49-9 | |
| Record name | (2S)-2-(carbamoylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of (2S)-2-(carbamoylamino)propanoic acid
This guide provides a comprehensive technical overview of (2S)-2-(carbamoylamino)propanoic acid, a derivative of the naturally occurring amino acid L-alanine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Introduction and Nomenclature
(2S)-2-(Carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is a ureido acid derivative of L-alanine. The carbamoyl group (–CONH₂) attached to the alpha-amino group of alanine modifies its chemical properties, influencing its polarity, hydrogen bonding capacity, and potential biological interactions. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid.
This compound and its analogs are of interest in medicinal chemistry as potential intermediates in the synthesis of more complex molecules and as subjects of study in enzymology and metabolic pathways.[1][2] N-carbamoyl-α-amino acids are known to be involved in prebiotic peptide formation theories and can serve as substrates for specific enzymes like N-carbamoyl-L-amino-acid hydrolases.[3][4]
Chemical Structure and Properties
The chemical identity of (2S)-2-(carbamoylamino)propanoic acid is defined by its unique structural features, which dictate its physical and chemical behavior.
Chemical Structure
The structure consists of a propanoic acid backbone with a methyl group and a carbamoylamino group attached to the chiral center at the C2 position.
Caption: 2D Chemical Structure of (2S)-2-(carbamoylamino)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available for the racemic mixture (DL-form) and related compounds like N-carbamoyl-beta-alanine, specific experimental data for the (2S)-enantiomer is limited.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid | [5] |
| Synonyms | N-Carbamoyl-L-alanine, L-2-Ureidopropionic acid | [5] |
| Molecular Formula | C₄H₈N₂O₃ | [5] |
| Molecular Weight | 132.12 g/mol | [5] |
| CAS Number | 77340-50-2 (for DL-form) | [5] |
| Melting Point | 166-170 °C (for N-carbamoyl-beta-alanine) | [1] |
| Solubility | Soluble in water | [2] |
| pKa (acidic) | ~4.44 (for N-carbamoyl-beta-alanine) | |
| XLogP3 | -1.0 | [5] |
Synthesis of (2S)-2-(Carbamoylamino)propanoic Acid
The synthesis of (2S)-2-(carbamoylamino)propanoic acid can be achieved through several methods common for the preparation of N-carbamoyl amino acids. A straightforward and widely applicable method involves the reaction of L-alanine with a cyanate salt in a weakly acidic aqueous solution. This method is advantageous as it often proceeds with retention of stereochemistry at the alpha-carbon.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of (2S)-2-(carbamoylamino)propanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-carbamoyl amino acids.
Materials:
-
L-Alanine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Dissolution of L-Alanine: In a round-bottom flask, dissolve L-alanine (1 equivalent) in a minimum amount of warm deionized water with stirring.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in deionized water.
-
Reaction Initiation: Slowly add the potassium cyanate solution to the L-alanine solution with continuous stirring.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of 1 M HCl. The isocyanic acid (HNCO) generated in situ is the reactive species.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of L-alanine.
-
Crystallization: Upon completion of the reaction, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water, followed by cold ethanol, to remove any unreacted starting materials and salts.
-
Drying: Dry the purified (2S)-2-(carbamoylamino)propanoic acid in a vacuum oven or a desiccator to a constant weight.
Causality of Experimental Choices:
-
The use of a slight excess of potassium cyanate ensures the complete conversion of L-alanine.
-
Maintaining a weakly acidic pH is crucial; at lower pH, the hydrolysis of cyanate to ammonia and carbon dioxide is favored, while at higher pH, the nucleophilicity of the amino group is reduced.
-
Heating the reaction mixture increases the rate of the carbamoylation reaction.
-
Cooling and crystallization are effective methods for isolating the product, as its solubility decreases at lower temperatures.
Analytical Characterization
The identity and purity of the synthesized (2S)-2-(carbamoylamino)propanoic acid must be confirmed through various analytical techniques.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (in D₂O):
-
δ ~1.4 ppm (doublet, 3H): Methyl protons (CH₃) coupled to the α-proton.
-
δ ~4.1 ppm (quartet, 1H): α-proton (CH) coupled to the methyl protons.
-
The NH and OH protons will likely exchange with D₂O and may not be observed. The carbamoyl NH₂ protons would appear as a broad singlet in a non-deuterated solvent.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~18 ppm: Methyl carbon (CH₃).
-
δ ~53 ppm: α-carbon (CH).
-
δ ~160 ppm: Carbamoyl carbonyl carbon (C=O).
-
δ ~178 ppm: Carboxylic acid carbonyl carbon (C=O).
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 133.06, and the [M-H]⁻ ion at m/z 131.05.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The compound can be detected using a UV detector at a low wavelength (around 210 nm).
Biological Relevance and Applications
N-carbamoyl-L-amino acids, including (2S)-2-(carbamoylamino)propanoic acid, are recognized as substrates for a class of enzymes known as N-carbamoyl-L-amino-acid hydrolases (also referred to as L-N-carbamoylases).[4][6] These enzymes catalyze the hydrolysis of the N-carbamoyl group to yield the corresponding L-amino acid, ammonia, and carbon dioxide.
This enzymatic activity is a key component of the "hydantoinase process," an industrially significant biocatalytic method for the production of optically pure L- and D-amino acids. In this process, a racemic 5-monosubstituted hydantoin is converted to an N-carbamoyl-amino acid by a hydantoinase, which is then stereoselectively hydrolyzed by an N-carbamoyl-L-amino-acid hydrolase to produce the desired L-amino acid.
The role of (2S)-2-(carbamoylamino)propanoic acid as a metabolic intermediate and its potential as a building block in the synthesis of peptidomimetics and other pharmacologically active compounds underscores its importance in the fields of biotechnology and drug discovery.[1][2] The modification of the amino group can alter the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.
Caption: Role of (2S)-2-(carbamoylamino)propanoic acid in the enzymatic production of L-Alanine.
Safety and Handling
(2S)-2-(Carbamoylamino)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2S)-2-(Carbamoylamino)propanoic acid is a chemically significant derivative of L-alanine with established roles in biocatalytic processes and potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of modified amino acids.
References
-
hyuC - N-carbamoyl-L-amino-acid amidohydrolase - Rhizobium meliloti (Ensifer meliloti). UniProtKB. Available at: [Link]
-
Ogawa J, Miyake H, Shimizu S. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. Available at: [Link]
-
Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. Available at: [Link]
-
2-(Carbamoylamino)propanoic acid. PubChem. Available at: [Link]
-
N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. PubMed. Available at: [Link]
-
Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. PubMed. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
-
Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. R Discovery. Available at: [Link]
-
(2S)-2-(phenylmethoxycarbonylamino)propanoic acid. SupraBank. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. Available at: [Link]
-
Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. Available at: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]
-
N-Acetyl-L-alanine. BMRB. Available at: [Link]
-
13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]
-
Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. Available at: [Link]
-
Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute. Available at: [Link]
-
Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia. Available at: [Link]
-
Application of Amino Acids in the Structural Modification of Natural Products: A Review. Taylor & Francis Online. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 3. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological and Biocatalytic Role of (2S)-2-(Carbamoylamino)propanoic Acid in Pyrimidine Metabolism
Executive Summary
While canonical pyrimidine catabolism is strictly dedicated to the processing of
As a structural mimic of the natural intermediate
Biochemical Context: Pyrimidine Catabolism vs. Biocatalytic Exploitation
In mammalian and standard microbial pyrimidine degradation, the reductive pathway catabolizes uracil and thymine into
However, in aerobic bacteria such as Pseudomonas putida, the pyrimidine degradation enzymes have evolved broad substrate promiscuity to scavenge nitrogen from diverse environmental ureido compounds[3]. This promiscuity is the biochemical engine behind the "Hydantoinase Process" , an industrial enzymatic cascade used to synthesize optically pure L-amino acids.
In this biocatalytic framework, N-carbamoyl-L-alanine acts as the obligate intermediate. Dihydropyrimidinase (DHPase) first hydrates 5-methylhydantoin into N-carbamoyl-L-alanine, which is subsequently cleaved by
Diagram 1: The structural mimicry of N-carbamoyl-L-alanine linking pyrimidine catabolism to the hydantoinase process.
Metalloenzyme Kinetics and Substrate Specificity
The ability of
Causality in Kinetic Behavior
When analyzing the kinetic parameters of purified
N-carbamoyl-L-alanine exhibits a lower
Quantitative Kinetic Profiling
| Substrate | Structural Class | Catalytic Efficiency ( | ||
| Canonical | 3.74 | 4.12 | 1.10 | |
| Canonical | 11.60 | 19.40 | 1.67 | |
| N-carbamoyl-L-alanine | 1.56 | 1.00 | 0.64 | |
| N-carbamoyl-L-serine | 75.10 | 3.78 | 0.05 | |
| N-carbamoyl-DL- | 2.81 | 1.08 | 0.38 | |
| N-carbamoylglycine | 0.68 | 0.09 | 0.13 |
(Data adapted from the characterization of Pseudomonas putida IFO 12996
Experimental Methodologies: Self-Validating Metalloenzyme Protocols
To ensure rigorous scientific integrity, assays measuring the hydrolysis of (2S)-2-(carbamoylamino)propanoic acid must account for the rapid oxidation of active-site sulfhydryl groups and the lability of the binuclear metal center. The following protocol is designed as a self-validating system , incorporating specific chelator and enantiomeric controls to prevent false positives from contaminating amidases.
Protocol: Reconstitution and Stereospecific Hydrolysis Assay
Rationale: EDTA is often too bulky to access deeply buried binuclear metal centers. We utilize 1,10-phenanthroline, a smaller, uncharged, and highly specific transition-metal chelator, to strip the active site without denaturing the protein.
Step 1: Apoenzyme Generation (Negative Control Establishment)
-
Dialyze 1 mg/mL of purified
-ureidopropionase against 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM 1,10-phenanthroline and 1 mM DTT for 12 hours at 4°C. -
Self-Validation Check: Assay a fraction of this apoenzyme with N-carbamoyl-L-alanine. Activity must be
5% of the wild-type. Residual activity indicates incomplete chelation or a non-metalloenzyme contaminant.
Step 2: Metal Reconstitution
-
Remove the chelator by dialyzing the apoenzyme against 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and 1 mM
(or ) for 8 hours. -
Expert Insight:
frequently yields a higher turnover number ( ) for non-native -amino acid analogs than the native due to altered Lewis acid strength and coordination geometry.
Step 3: Enzymatic Reaction
-
Prepare a 1 mL reaction mixture containing: 100 mM Tris-HCl (pH 7.4), 50 mM (2S)-2-(carbamoylamino)propanoic acid, and 10 µg of reconstituted enzyme.
-
Stereospecificity Control: Run a parallel reaction using 50 mM (2R)-2-(carbamoylamino)propanoic acid (N-carbamoyl-D-alanine).
-
Purge the headspace with nitrogen gas to prevent sulfhydryl oxidation. Incubate at 30°C for 30 minutes.
Step 4: Quenching and Chiral HPLC Analysis
-
Quench the reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) or by boiling for 5 minutes. Centrifuge at 12,000 x g to remove precipitated protein.
-
Analyze the supernatant via Chiral HPLC (e.g., using a Crownpak CR(+) column) with perchloric acid as the mobile phase.
-
Validation: The (2S)-substrate reaction should yield a stoichiometric amount of L-alanine. The (2R)-control reaction must show zero D-alanine production, confirming the strict L-enantioselectivity of the pyrimidine degradation machinery[1][3].
Diagram 2: Self-validating experimental workflow for metalloenzyme reconstitution and kinetic resolution.
References
-
Title: Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996. Source: European Journal of Biochemistry / PubMed (National Library of Medicine) URL: [Link]
-
Title: Synergies of Chemistry and Biochemistry for the Production of β-Amino Acids. Source: ResearchGate URL: [Link]
-
Title: Microbial transformations of hydantoin-related compounds. Source: Kyoto University Research Information Repository URL: [Link]
Sources
(2S)-2-(carbamoylamino)propanoic acid CAS number and molecular weight
[1]
Chemical Identity & Physicochemical Profile[1][2][3]
N-Carbamoyl-L-alanine is the N-substituted derivative of L-alanine bearing a ureido (carbamoyl) group on the
Core Identifiers
| Parameter | Value |
| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid |
| Common Name | N-Carbamoyl-L-alanine |
| Synonyms | L-N-Carbamylalanine; Ureidopropionic acid (specifically the |
| CAS Number | 21963-01-3 (L-isomer) Note: 77340-50-2 refers to the DL-racemate.[1] |
| Molecular Formula | C |
| Molecular Weight | 132.12 g/mol |
| SMILES | CNC(=O)N |
Physicochemical Properties[1][5]
-
Physical State: White crystalline powder.
-
Melting Point: 203–205 °C (with decomposition).[1]
-
Solubility: Soluble in water (polar); sparingly soluble in ethanol; insoluble in non-polar solvents (ether, hexane).[1]
-
Acidity (pKa): The carboxylic acid moiety has a pKa
3.6–3.8. The ureido group is weakly basic/neutral but can degrade under strong alkaline conditions. -
Optical Rotation: Specific rotation
is solvent-dependent.[1] In water, it is typically levorotatory (-).[1]
Synthesis & Production Strategies
The production of (2S)-2-(carbamoylamino)propanoic acid is achieved primarily through two routes: chemical carbamoylation and enzymatic hydrolysis.[1]
Chemical Synthesis (Standard Protocol)
This method utilizes the reaction between L-alanine and a cyanate salt (Potassium or Sodium Cyanate) to form the ureido linkage. This is a self-validating protocol due to the distinct solubility change upon acidification.
Reagents:
-
L-Alanine (99% purity)[1]
-
Potassium Cyanate (KCNO)[1]
-
Hydrochloric Acid (HCl, 6M)[1]
-
Ethanol (for recrystallization)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.1 mol of L-Alanine in 50 mL of distilled water in a round-bottom flask.
-
Carbamoylation: Add 0.12 mol of Potassium Cyanate (KCNO) to the solution.
-
Reaction: Heat the mixture to 60–70 °C for 2 hours with magnetic stirring. Causality: Heating ensures the nucleophilic attack of the amine on the isocyanate intermediate (formed from cyanate) proceeds to completion.
-
Work-up: Cool the solution to room temperature. Slowly add 6M HCl dropwise to adjust the pH to 2.0–2.5 .
-
Precipitation: The product, N-carbamoyl-L-alanine, will precipitate as the solution becomes acidic (protonation of the carboxylate reduces water solubility).[1]
-
Purification: Filter the white solid. Recrystallize from a water/ethanol mixture (1:1) to remove inorganic salts (KCl).
-
Validation: Verify purity via HPLC (see Section 3).
Enzymatic Synthesis (The Hydantoinase Process)
In industrial settings, this compound is an intermediate generated from L-5-methylhydantoin or DL-5-methylhydantoin .[1]
-
Enzyme: Hydantoinase (EC 3.5.2.[1]2) or Dihydropyrimidinase .[1]
-
Mechanism: Stereoselective ring opening of the hydantoin.
-
Note: Most hydantoinases are D-selective.[1] Producing the L-isomer requires a specific L-hydantoinase (e.g., from Arthrobacter sp. or Bacillus sp.) or the use of a non-selective hydantoinase coupled with an L-selective carbamoylase.[1]
Analytical Characterization
Accurate quantification is essential for monitoring the conversion of hydantoins or the degradation of the carbamoyl group.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore (phenyl group), standard UV detection at 254 nm is insensitive.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) / Methanol (95:5 v/v). Causality: Low pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic stationary phase.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (amide bond absorption).
-
Retention Time: N-carbamoyl-L-alanine typically elutes between the solvent front and L-alanine.[1]
Colorimetric Determination (Takahashi Method)
For rapid screening without HPLC, the Ehrlich Reagent method is authoritative for ureido compounds.
-
Reagent A: 0.5 g p-dimethylaminobenzaldehyde (p-DMAB) in 10 mL concentrated HCl + 90 mL ethanol.
-
Procedure: Mix 1 mL of sample with 2 mL of Reagent A.
-
Incubation: 10 minutes at room temperature.
-
Observation: Development of a Yellow/Orange color indicates the presence of the ureido (-NH-CO-NH2) group.
-
Quantification: Measure absorbance at 420 nm .
Biological & Metabolic Context[1][6][7]
(2S)-2-(carbamoylamino)propanoic acid is not just a synthetic intermediate; it is a substrate for N-carbamoyl-L-amino acid hydrolase (L-Carbamoylase, EC 3.5.1.87).[1] This enzyme catalyzes the final step in the production of L-alanine from hydantoins, releasing ammonia and carbon dioxide.
Pathway Visualization
The following diagram illustrates the "Hydantoinase Process," highlighting the role of N-carbamoyl-L-alanine as the pivotal intermediate.[1][3]
Figure 1: The enzymatic cascade converting 5-methylhydantoin to L-Alanine via the N-carbamoyl intermediate.[1][3]
References
-
Ogawa, J., & Shimizu, S. (1997).[1] Microbial enzymes: New industrial applications. Trends in Biotechnology , 17(1), 13-20.[1] Link
-
Takahashi, T. (1966).[1][4] An improved colorimetric determination of amino acids with the use of ninhydrin and Ehrlich reagent. Analytical Biochemistry , 14(1), 71-77.[1][4] Link[1]
-
Altenbuchner, J., et al. (2001).[1] Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology , 12(6), 559-563.[1] Link[1]
-
PubChem Database. (2025).[1] 2-(Carbamoylamino)propanoic acid (Compound Summary). National Center for Biotechnology Information. Link[1]
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley. (Standard reference for physical properties of amino acid derivatives).
The Enigmatic Presence of (2S)-2-(Carbamoylamino)propanoic Acid in Mammalian Tissues: A Technical Guide
Abstract
(2S)-2-(carbamoylamino)propanoic acid, more commonly known as N-carbamoyl-L-alanine, is a molecule that has garnered increasing interest within the scientific community. While not a classical component of major metabolic pathways, its appearance in mammalian systems, particularly under specific pathological conditions, suggests a deeper significance. This technical guide provides an in-depth exploration of the current understanding of N-carbamoyl-L-alanine's natural occurrence in mammalian tissues. It is intended for researchers, scientists, and drug development professionals seeking to unravel the biosynthesis, physiological relevance, and analytical challenges associated with this intriguing molecule. We will delve into its putative metabolic origins, its connection to critical physiological processes such as the urea cycle, and present state-of-the-art methodologies for its detection and quantification.
Introduction: Unveiling a Metabolic Aberration or a Functional Player?
The landscape of mammalian metabolism is a complex and intricately regulated network. While the roles of canonical amino acids are well-established, the presence and function of their modified counterparts often remain enigmatic. N-carbamoyl-L-alanine is one such molecule. Its detection in biological fluids, particularly in the context of inherited metabolic disorders, has prompted a critical question: is it merely a metabolic byproduct of enzymatic promiscuity or a molecule with a yet-to-be-defined physiological role?
This guide will navigate the existing scientific literature to provide a comprehensive overview of N-carbamoyl-L-alanine. We will explore the compelling evidence linking its formation to the "spillover" of a key metabolic intermediate, carbamoyl phosphate, and discuss the potential enzymatic machinery involved in its synthesis and degradation. Furthermore, we will address the analytical hurdles in accurately identifying and quantifying this molecule in complex biological matrices and present robust methodological frameworks to overcome these challenges.
The Biosynthetic Nexus: A Tale of Carbamoyl Phosphate Spillover
The primary hypothesis for the endogenous formation of N-carbamoyl-L-alanine in mammalian tissues centers around the availability of carbamoyl phosphate. This high-energy intermediate is a critical substrate in two major metabolic pathways: the urea cycle in the mitochondria and pyrimidine biosynthesis in the cytosol.
The Urea Cycle and Carbamoyl Phosphate Synthetase I (CPS I)
The urea cycle is the primary pathway for the detoxification of ammonia in the liver. The first and rate-limiting step of this cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS I).[1][2] This reaction requires N-acetylglutamate as an allosteric activator.[1]
Pyrimidine Biosynthesis and Carbamoyl Phosphate Synthetase II (CPS II)
In the cytosol, Carbamoyl Phosphate Synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine and bicarbonate. This carbamoyl phosphate is then channeled into the de novo synthesis of pyrimidine nucleotides.[3]
The "Spillover" Hypothesis in Urea Cycle Disorders
In several inherited urea cycle disorders (UCDs), a deficiency in one of the downstream enzymes of the cycle leads to an accumulation of carbamoyl phosphate in the mitochondria.[1][4] This excess carbamoyl phosphate can then "spill over" into the cytosol and potentially react with other available nucleophiles, including the amino group of L-alanine, to form N-carbamoyl-L-alanine. This hypothesis is strongly supported by the observation of increased urinary excretion of N-carbamoyl-β-alanine and N-carbamoylaspartate in patients with deficiencies in ornithine transcarbamylase, argininosuccinate synthetase, and argininosuccinate lyase.[5] It is highly plausible that L-alanine undergoes a similar carbamoylation reaction under these conditions.
Figure 1: Hypothetical biosynthesis of N-carbamoyl-L-alanine via carbamoyl phosphate spillover.
Putative Catabolism: The Role of Amidohydrolases
Just as its synthesis is not fully elucidated, the catabolic pathway of N-carbamoyl-L-alanine in mammalian tissues is also an area of active investigation. However, clues can be drawn from the metabolism of a structurally similar compound, N-carbamoyl-β-alanine.
The enzyme N-carbamoyl-β-alanine amidohydrolase (also known as β-ureidopropionase) has been identified and characterized in rat liver and kidney.[6] This enzyme catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide. It is plausible that this enzyme, or another amidohydrolase with broader substrate specificity, is responsible for the degradation of N-carbamoyl-L-alanine. Supporting this hypothesis, a bacterial N-carbamoyl-β-alanine amidohydrolase has been shown to hydrolyze N-carbamoyl-α-amino acids.[7][8]
Physiological and Pathophysiological Significance
The primary context in which N-carbamoyl-L-alanine has been observed is in the urine of patients with UCDs.[5] In this setting, its presence is considered a biomarker of carbamoyl phosphate accumulation.
Beyond its role as a biomarker, there is emerging, albeit preclinical, evidence that N-carbamoylated amino acids may have other biological activities. For instance, N-carbamoyl alanine has been investigated as a selective inhibitor of Peroxiredoxin-2 (PRDX2), an enzyme involved in antioxidant defense, suggesting a potential role in cancer therapy. While this research used an exogenous form of the compound, it raises the intriguing possibility that endogenous N-carbamoyl-L-alanine, if present at sufficient concentrations, could modulate cellular redox signaling.
Methodologies for Detection and Quantification
The accurate detection and quantification of N-carbamoyl-L-alanine in complex biological matrices such as plasma, urine, and tissue homogenates present significant analytical challenges. These challenges stem from its low endogenous concentrations in healthy individuals, its polarity, and the presence of numerous isomeric and isobaric compounds. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[9][10][11][12]
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances and enriching the analyte of interest.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins. | Simple, fast, and inexpensive. | May not remove all interfering substances; potential for analyte loss through co-precipitation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High selectivity and concentration factor. | More time-consuming and expensive than protein precipitation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing lipids and other non-polar interferences. | Can be labor-intensive and may use hazardous organic solvents. |
Chromatographic Separation
Effective chromatographic separation is essential to resolve N-carbamoyl-L-alanine from other closely related compounds.
Table 2: Chromatographic Approaches for Amino Acid Analysis
| Column Chemistry | Separation Principle | Suitability for N-Carbamoyl-L-Alanine |
| Reversed-Phase (C18) | Partitioning based on hydrophobicity. | Limited retention for polar compounds like N-carbamoyl-L-alanine without derivatization or ion-pairing agents. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content. | Well-suited for retaining and separating polar compounds. |
| Ion-Exchange Chromatography | Separation based on the charge of the analyte. | Can provide excellent selectivity for charged molecules. |
| Mixed-Mode Chromatography | Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange) on a single column. | Offers enhanced selectivity and retention for a wide range of analytes.[9] |
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for the confident identification and quantification of N-carbamoyl-L-alanine.
Figure 2: A typical workflow for the LC-MS/MS analysis of N-carbamoyl-L-alanine.
Experimental Protocol: Quantification of N-Carbamoyl-L-Alanine in Plasma by LC-MS/MS
This protocol provides a general framework that should be optimized and validated for specific instrumentation and applications.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of N-carbamoyl-L-alanine in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₂-N-carbamoyl-L-alanine).
-
Serially dilute the stock solutions to create a calibration curve and quality control samples in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC or mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous to ensure retention and elution of the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-carbamoyl-L-alanine and its internal standard should be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of N-carbamoyl-L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Future Directions and Unanswered Questions
The study of N-carbamoyl-L-alanine in mammalian systems is still in its nascent stages. Several key questions remain to be answered:
-
What is the basal concentration of N-carbamoyl-L-alanine in various healthy mammalian tissues? Establishing a baseline is crucial for understanding its potential physiological fluctuations.
-
Is there a specific enzyme responsible for the synthesis of N-carbamoyl-L-alanine in vivo, or is it solely a product of non-enzymatic carbamoylation?
-
Does N-carbamoyl-L-alanine have any undiscovered physiological roles beyond being a biomarker for UCDs?
-
Could fluctuations in N-carbamoyl-L-alanine levels be indicative of other metabolic dysregulations beyond the urea cycle?
Answering these questions will require the development of highly sensitive and specific analytical methods, as well as the use of advanced metabolomic and proteomic approaches.
Conclusion
(2S)-2-(carbamoylamino)propanoic acid, or N-carbamoyl-L-alanine, represents a fascinating intersection of amino acid metabolism and nitrogen homeostasis. While its presence in mammalian tissues appears to be closely tied to the metabolic state of the urea cycle, particularly in pathological conditions, the full extent of its biological significance is yet to be uncovered. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this enigmatic molecule. As analytical technologies continue to advance, we can anticipate a deeper understanding of the subtle yet potentially important roles of such modified amino acids in health and disease.
References
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-
Oberholzer, V. G., & Palmer, T. (1976). Increased excretion of N-carbamoyl compounds in patients with urea cycle defects. Clinica Chimica Acta, 68(1), 73–78. [Link]
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Cleveland Clinic. (2022, July 11). Urea Cycle Disorder Types: Symptoms & Causes. [Link]
- Brenda, L. (n.d.). Urea Cycle Disorders. In Rudolph's Pediatrics, 24th ed.
- G2M. (n.d.). Urea Cycle Disorders.
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-
Matthews, M. M., & Traut, T. W. (1987). Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. The Journal of Biological Chemistry, 262(15), 7232–7237. [Link]
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Gui, L., & Li, L. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International Journal of Molecular Sciences, 19(6), 1774. [Link]
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- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
-
O'Neill, M. J., et al. (2009). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 75(15), 4965-4973. [Link]
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Liu, A., et al. (2018). Recent Trends in Analytical Methods for the Determination of Amino Acids in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 12-25. [Link]
-
Martínez-Rodríguez, S., et al. (2008). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 74(23), 7219-7226. [Link]
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Gałęzowska, G., & Gan, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(7), 993–1009. [Link]
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Shymanska, K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(24), 9005. [Link]
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Biocatalytic Dynamics of (2S)-2-(Carbamoylamino)propanoic Acid: A Literature Review of Enzyme Interactions
Target Audience: Researchers, biochemists, and drug development professionals. Perspective: Senior Application Scientist
Chemical Identity & Biological Significance
(2S)-2-(carbamoylamino)propanoic acid, universally referred to in biocatalysis as N-carbamoyl-L-alanine , is a non-canonical amino acid derivative[1]. Structurally, it is characterized by a carbamoyl group (-CONH₂) covalently linked to the
Mechanistic Enzymology: L-Carbamoylase (EC 3.5.1.87)
The primary enzymatic interactor for N-carbamoyl-L-alanine is L-N-carbamoylase (N-carbamoyl-L-amino acid amidohydrolase, EC 3.5.1.87)[2]. This enzyme exhibits strict stereospecificity, exclusively cleaving the amide bond of L-enantiomers to yield L-alanine, ammonium (NH₄⁺), and carbon dioxide (CO₂)[2].
Structural & Causality Insights: L-carbamoylases belong to the peptidase M20/M25/M40 structural family and function as homodimers[3]. The active site architecture strictly requires a dinuclear metal center—typically Co²⁺, Ni²⁺, or Mn²⁺[4]. Why is this metal center critical? The transition metals act as Lewis acids. They coordinate and polarize a catalytic water molecule within the active site, significantly increasing its nucleophilicity. This allows the water molecule to execute a nucleophilic attack on the highly stable carbamoyl carbon, initiating the cleavage of the amide bond[3]. Without this metal coordination, the enzyme exists as an inactive apoenzyme.
Promiscuous Enzyme Interactions: -Ureidopropionase
While L-carbamoylase is the canonical interactor, N-carbamoyl-L-alanine is also recognized by certain promiscuous
Unlike mammalian
Quantitative Kinetic Data
To understand the thermodynamic preference of the promiscuous P. putida
| Enzyme Source | Substrate | Specificity | ||
| P. putida IFO 12996 | N-carbamoyl-L-alanine | 1.56 | 1.00 | Promiscuous |
| P. putida IFO 12996 | 3.74 | 4.12 | Native | |
| P. putida IFO 12996 | N-carbamoylglycine | 0.68 | 0.09 | Promiscuous |
| P. putida IFO 12996 | N-carbamoyl-L-serine | 75.10 | 3.78 | Promiscuous |
Table 1: Kinetic parameters of P. putida
Industrial Application: The Double-Racemase Hydantoinase Process
In industrial biocatalysis, N-carbamoyl-L-alanine is the penultimate intermediate in the Double-Racemase Hydantoinase Process [5]. This multienzymatic cascade is engineered to convert cheap, racemic 5-methylhydantoin into high-value, optically pure L-alanine[6].
The Causality of Cascade Design: Spontaneous chemical racemization of hydantoins is thermodynamically limited under mild physiological conditions[5]. If only a stereospecific hydantoinase is used, 50% of the starting material (the D-enantiomer) becomes a dead-end waste product. By integrating a hydantoin racemase and a carbamoyl racemase (often an N-succinyl-amino acid racemase), the system continuously funnels the D-enantiomers back into the L-pathway[5]. This dynamic kinetic resolution prevents intermediate accumulation, pushing the theoretical yield of L-alanine toward 100%[5].
Fig 1: The Double-Racemase Hydantoinase Process for L-Alanine production.
Self-Validating Experimental Protocols
As a standard of trustworthiness, experimental workflows must be designed with built-in validation mechanisms. Below are the field-proven methodologies for characterizing and utilizing these enzyme interactions.
Protocol A: L-Carbamoylase Kinetic Assay
This protocol establishes the
-
Apoenzyme Reactivation (Pre-incubation):
-
Action: Pre-incubate 5 µM of purified L-carbamoylase with 1 mM CoCl₂ in 0.1 M sodium phosphate buffer (pH 7.5) for 1 hour at 4°C.
-
Causality: Recombinant purification frequently strips the M20 family dinuclear metal center. Co²⁺ supplementation ensures uniform holoenzyme formation prior to the assay[3].
-
Validation Check: Run a parallel negative control pre-incubated with 10 mM EDTA to establish a metal-free baseline. Activity should be zero.
-
-
Substrate Hydrolysis:
-
Action: Initiate the reaction by adding 10 mM N-carbamoyl-L-alanine. Incubate at 50°C.
-
Causality: 50°C provides the optimal thermodynamic collision frequency for thermophilic variants (e.g., from Geobacillus), while 10 mM ensures saturating conditions (
)[3].
-
-
Reaction Quenching:
-
Action: At 5, 10, and 15-minute intervals, extract 75 µL aliquots and immediately mix with 675 µL of 1% H₃PO₄.
-
Causality: Phosphoric acid rapidly drops the pH below the enzyme's active range, instantly denaturing the protein to freeze the kinetic state[3].
-
Validation Check: Centrifuge the quenched mixture at 10,000 x g; a visible protein pellet confirms successful denaturation.
-
-
HPLC Quantification:
-
Action: Analyze the supernatant via HPLC to quantify L-alanine release.
-
Validation Check: Perform a mass balance calculation. The molar sum of residual N-carbamoyl-L-alanine and produced L-alanine must equal the initial 10 mM substrate input.
-
Fig 2: Self-validating kinetic assay workflow for L-carbamoylase activity.
Protocol B: Immobilized Double-Racemase Bioconversion
-
Enzyme Co-Immobilization:
-
Action: Covalently immobilize D,L-hydantoinase, hydantoin racemase, carbamoyl racemase, and L-carbamoylase onto epoxy-functionalized macroscopic beads.
-
Causality: Spatial confinement of the four enzymes reduces the diffusion distance of N-carbamoyl-L-alanine between active sites, minimizing transient intermediate accumulation and preventing substrate inhibition[5].
-
-
Continuous Bioconversion:
-
Action: Perfuse 50 mM D,L-5-methylhydantoin through the packed bed reactor at pH 8.0 and 60°C.
-
Causality: pH 8.0 represents the optimal intersection for the varied isoelectric points of the four enzymes, maintaining the correct ionization state of the carbamoyl group for nucleophilic attack[5].
-
References
The following sources were utilized to ground the mechanistic and procedural claims in this whitepaper. Links are provided for direct verification.
-
[1] PubChem. "2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409". National Institutes of Health. 1
-
[4] Ogawa, J., & Shimizu, S. (1994). "Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996". PubMed (Eur J Biochem). 4
-
[2] UniProt Consortium. "amaB - N-carbamoyl-L-amino acid amidohydrolase - Geobacillus stearothermophilus". UniProtKB.2
-
[3] Martínez-Rodríguez, S., et al. (2010). "Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member". PMC (Journal of Bacteriology). 3
-
[5] Martínez-Rodríguez, S., et al. (2017). "l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System". MDPI. 5
-
[6] Clemente-Jiménez, J. M., et al. (2020). "The Hydantoinase Process. General scheme on the different possibilities". ResearchGate. 6
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An In-Depth Technical Guide to the pKa Values and pH-Dependent Ionization States of (2S)-2-(carbamoylamino)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
(2S)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is an amino acid derivative with significant implications in biochemical and pharmaceutical research. The ionization state of this molecule, governed by its acid dissociation constants (pKa values), is a critical determinant of its physicochemical properties, including solubility, membrane permeability, and interaction with biological targets.[1][2] This guide provides a comprehensive analysis of the ionizable groups within N-carbamoyl-L-alanine, discusses its predicted pKa values, and presents its pH-dependent ionization profile. Furthermore, it outlines detailed experimental and computational methodologies for pKa determination, offering researchers and drug development professionals a thorough framework for understanding and manipulating this molecule's behavior in aqueous environments.
Introduction to (2S)-2-(carbamoylamino)propanoic acid
Chemical Structure and Functional Groups
(2S)-2-(carbamoylamino)propanoic acid is a derivative of the proteinogenic amino acid L-alanine. Its structure is characterized by a central chiral carbon, a methyl side chain, a carboxylic acid group, and a carbamoyl (ureido) group attached to the alpha-nitrogen.
-
IUPAC Name: (2S)-2-(carbamoylamino)propanoic acid[3]
-
Molecular Formula: C4H8N2O3[3]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic functional group.
-
N-Carbamoyl (-NH-C(=O)-NH2): Also known as a ureido group, which possesses an acidic proton on the nitrogen adjacent to the chiral center.
-
Significance in Medicinal Chemistry and Drug Development
The ionization state of a drug molecule profoundly impacts its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] For N-carbamoyl-L-alanine and its derivatives, understanding the pKa values is crucial for:
-
Solubility and Formulation: The ionized form of a molecule is generally more water-soluble.[5] Controlling the pH of a formulation relative to the molecule's pKa is essential for developing stable, effective drug products, particularly for injectable solutions.[1]
-
Membrane Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes, a key factor in oral absorption.[2]
-
Drug-Receptor Interactions: Ionizable groups can form critical hydrogen bonds or electrostatic interactions within the binding sites of target proteins, influencing ligand potency and selectivity.[1]
The Ionizable Centers of (2S)-2-(carbamoylamino)propanoic acid
The structure of N-carbamoyl-L-alanine contains two primary acidic protons that are relevant within the physiological pH range.
The Carboxylic Acid Group (pKa1)
The carboxylic acid moiety is the most acidic functional group in the molecule. The pKa of the carboxylic acid in the parent amino acid, L-alanine, is approximately 2.34.[6] The presence of the electron-withdrawing carbamoyl group attached to the alpha-nitrogen is expected to increase the acidity (lower the pKa) of the carboxylic acid proton. A predicted pKa value for a similar compound, N-Carbamoyl-2-fluoro-b-alanine, is 2.30.[7]
The N-Carbamoyl (Ureido) Group (pKa2)
The proton on the nitrogen of the ureido group that is directly attached to the chiral carbon is also ionizable. Amides and related functional groups are generally very weak acids, with pKa values well outside the physiological range. However, the electronic environment of this specific N-H bond can influence its acidity. While no direct experimental value for N-carbamoyl-L-alanine is readily available in the cited literature, the pKa of the ureido proton is expected to be significantly higher than that of the carboxylic acid.
pKa Values and Ionization States
Tabulated Summary of Predicted pKa Values
Direct experimental pKa values for (2S)-2-(carbamoylamino)propanoic acid are not widely published. However, based on analogous structures and computational predictions, we can estimate the pKa values. For the structurally similar N-carbamoyl-beta-alanine, a predicted acidic pKa is 4.44.[8][9] Given the alpha-position of the carbamoyl group in the target molecule, we can anticipate a lower pKa for the carboxylic acid.
| Ionizable Group | Predicted pKa | Rationale |
| Carboxylic Acid (-COOH) | ~2.3 - 3.5 | Based on L-alanine (pKa 2.34) and the electron-withdrawing effect of the adjacent N-carbamoyl group.[6] |
| N-Carbamoyl (-NH-) | ~8.0 - 9.5 | Significantly less acidic than the carboxylic acid. The exact value is highly dependent on the local chemical environment. |
Note: These are estimated values. For definitive pKa determination, the experimental or advanced computational methods described in Section 4.0 are required.
pH-Dependent Ionization Profile
The ionization state of N-carbamoyl-L-alanine changes as a function of pH. The molecule will exist in three primary forms in an aqueous solution.
Caption: Predominant ionization states of N-carbamoyl-L-alanine across different pH ranges.
Methodologies for pKa Determination
Accurate pKa determination is essential for drug development and requires robust methodologies.[4] A combination of experimental and computational approaches often yields the most reliable results.[4]
Experimental Approach: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining pKa values.[10][11] It involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte and measuring the resulting pH change.[10]
Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.[11]
-
Prepare an analyte solution of (2S)-2-(carbamoylamino)propanoic acid at a known concentration (e.g., 1-10 mM) in deionized water.[11][12]
-
To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution.[11][12]
-
-
Calibration:
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.[13]
-
Immerse the calibrated pH electrode into the solution.[11]
-
Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of weak acids.[11][12]
-
Add small, precise aliquots of the 0.1 M NaOH titrant.[13]
-
Record the pH value after each addition, allowing the reading to stabilize.[11]
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point.[12][13] This is the midpoint of the buffer region on the titration curve.[12]
-
Alternatively, the equivalence point can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V) or the peak of the second derivative plot (Δ²pH/ΔV² vs. V).[14]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Computational Approach: In Silico pKa Prediction
Computational methods provide a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery.[4] These methods range from empirical approaches to more rigorous quantum mechanical calculations.
-
Empirical Methods: Software like PROPKA uses the chemical structure to predict pKa values based on the influence of different functional groups and the overall molecular environment.[15]
-
Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for solvation can provide more accurate pKa predictions.[16][17] These calculations determine the Gibbs free energy difference between the protonated and deprotonated states of the molecule.[16] Machine learning models are also increasingly being used to predict pKa values with high accuracy.[18][19]
Implications for Research and Drug Development
The pKa values of (2S)-2-(carbamoylamino)propanoic acid directly influence its behavior in biological systems.
-
Impact on Solubility and Permeability: At physiological pH (around 7.4), the carboxylic acid group (pKa1 ~2.3-3.5) will be fully deprotonated (negatively charged).[20] The ionization state of the N-carbamoyl group (pKa2 ~8.0-9.5) will be close to a 50:50 ratio of neutral and deprotonated forms, depending on its precise pKa.[5] This balance between charged and uncharged species will dictate the molecule's aqueous solubility and its ability to partition into lipid membranes.[5]
-
Formulation Considerations: For intravenous formulations, the pH must be controlled to ensure the drug remains in its more soluble, ionized form to prevent precipitation.[1][5]
-
Receptor-Ligand Interactions: The ability of the carboxylate and the N-carbamoyl group to act as hydrogen bond donors or acceptors is pH-dependent. Optimizing these interactions requires a clear understanding of the predominant ionization state at the target site.[1]
Conclusion
(2S)-2-(carbamoylamino)propanoic acid possesses two key ionizable centers: a carboxylic acid group with an estimated pKa around 2.3-3.5 and an N-carbamoyl group with a higher estimated pKa. The precise determination of these values, through robust methods like potentiometric titration and supported by computational predictions, is fundamental. This knowledge allows researchers and drug development professionals to predict and control the molecule's physicochemical properties, ultimately enabling the rational design of more effective and safer therapeutic agents.
References
- The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.
- What is pKa and how is it used in drug development?. (2023, December 13). Pion.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-13.
- pKa, Ionizable Drugs, And Pharmaceutical Discovery. (2024, February 7). Millennial Scientific.
- N-Carbamoyl-beta-alanine Properties. (2025, October 15). U.S. Environmental Protection Agency.
- Van der Veken, P., et al. (2009). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 2(3), 83-100.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
- What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. (2025, December 10). Dr.Oracle.
- N-L-alanyl-3-(((3-(aminocarbonyl)oxiranyl)carbonyl)amino)-L-alanine. (n.d.). PubChem.
- N-Carbamoyl-Alanine. (n.d.). PubChem.
- Sponer, J., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Physical Chemistry B, 117(43), 13647-13660.
- Lee, D., et al. (2022). Prediction of protein pKa with representation learning. Chemical Science, 13(21), 6335-6345.
- Potentiometric Titration of an Unknown Weak Acid. (2008). East Stroudsburg University.
- Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd.
- Experimental and theoretical pKa values for anionic amino acid derivatives. (n.d.). ResearchGate.
- N-carbamoyl-beta-alanine. (n.d.). PubChem.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
- Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023, October 11). MPInat.
- beta-Alanine, N-carbamoyl-N-(3,4-dichlorobenzyl)-. (n.d.). PubChem.
- Predicting the amino group pKa of amino acids using machine learning- QSPR methods. (n.d.). Research Square.
- N-carbomethoxy-L-alanine. (n.d.). PubChem.
- An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. (n.d.). RSC Publishing.
- KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. (2024, November 11). bioRxiv.
- Modelling of the Dissociation Constant (pKa) of Amino Acids. (n.d.). MPG.PuRe.
- N-Carbamoyl-2-fluoro-b-alanine. (n.d.). ChemicalBook.
- Elucidating N-acyl amino acids as a model protoamphiphilic system. (2022). Communications Chemistry, 5, 147.
- Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. (n.d.). SpringerLink.
- The pKa in Organic Chemistry. (2022, February 19). Chemistry Steps.
- List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate.
- CAS 462-88-4: N-Carbamoyl-β-alanine. (n.d.). CymitQuimica.
- A summary of the measured pK values of the ionizable groups in folded proteins. (2010). Protein Science, 19(6), 1107-1112.
- How To Use a pKa Table. (2010, September 29). Master Organic Chemistry.
- Acidity and Ionization States of Amino Acids. (2019, November 5). YouTube.
- pKa Values of Acids - Organic Chemistry. (2023, January 31). YouTube.
- Alanine. (n.d.). In Wikipedia.
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Methodological & Application
Application Note: Chemical Synthesis and Isolation of (2S)-2-(carbamoylamino)propanoic acid
Target Audience: Researchers, scientists, and drug development professionals. Molecule: (2S)-2-(carbamoylamino)propanoic acid (Synonym: N-carbamoyl-L-alanine)
Introduction & Mechanistic Rationale
(2S)-2-(carbamoylamino)propanoic acid is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of 5-substituted hydantoins[1], a standard substrate for characterizing N-carbamoyl-L-amino acid amidohydrolases in biocatalysis[2], and a key molecule in prebiotic chemistry models—specifically the Commeyras-Pascal pathway for cyanate-mediated peptide ligation[3].
The preparative synthesis of N-carbamoyl-L-alanine relies on the nucleophilic addition of the
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, every experimental condition is grounded in the physicochemical properties of the reactants:
-
Alkaline Solubilization & Nucleophile Activation: L-Alanine naturally exists as a zwitterion in water. To activate the amine for nucleophilic attack, the pH must be adjusted to 7.5–8.0[3]. This partial deprotonation exposes the lone electron pair on the nitrogen, transforming it into an active nucleophile.
-
Electrophile Generation & pH Control: Potassium cyanate is introduced as the carbamoylating agent. A theoretical model of aqueous cyanate reactivity demonstrates that reaction efficiency is strictly pH-dependent[4]. If the solution is too acidic, cyanate rapidly hydrolyzes into ammonia and carbon dioxide. If it is too alkaline, competing side reactions degrade the yield. Maintaining a pH between 7.5 and 8.5 optimizes the reaction efficiency by balancing amine availability with cyanate stability[4].
-
Thermal Activation: The reaction is maintained at 60 °C. This provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack without triggering the excessive thermal degradation of the cyanate salt.
-
Acid-Driven Crystallization: The reaction initially yields the highly soluble potassium salt of N-carbamoyl-L-alanine. The addition of concentrated HCl lowers the pH to 2.0, fully protonating the carboxylate group. The resulting neutral molecule has significantly lower aqueous solubility, creating a self-validating system: the successful formation of the product is visually confirmed by its immediate precipitation and crystallization from the mother liquor[5].
Materials & Equipment
Table 1: Reagents and Equipment Requirements
| Category | Item | Specification / Role |
| Reagents | L-Alanine | 4.45 g (50 mmol, 1.0 eq) - Starting material |
| Potassium cyanate (KOCN) | 6.08 g (75 mmol, 1.5 eq) - Carbamoylating agent | |
| Potassium hydroxide (KOH) | 1 M aqueous solution - pH adjustment | |
| Hydrochloric acid (HCl) | Concentrated (~37%) - Acidification/Crystallization | |
| Deionized Water | Solvent | |
| Equipment | Round-bottom flask | 250 mL capacity |
| Heating mantle & Stirrer | With precise temperature control | |
| pH meter | Calibrated for pH 2.0 - 10.0 range | |
| Vacuum filtration setup | Buchner funnel and vacuum pump |
Step-by-Step Methodology
Phase 1: Preparation and pH Adjustment
-
Suspension: Add 4.45 g (50 mmol) of L-alanine to a 250 mL round-bottom flask containing 50 mL of deionized water. Insert a magnetic stir bar and begin moderate stirring.
-
Solubilization: Slowly add 1 M KOH dropwise while continuously monitoring the solution with a pH meter. Adjust the pH to exactly 8.0. Observation: The cloudy suspension will transition into a clear solution as the L-alanine is partially converted to its soluble potassium salt.
Phase 2: Cyanate Addition and Carbamoylation
-
Reagent Addition: Weigh out 6.08 g (75 mmol) of potassium cyanate. Add the solid KOCN to the stirring solution in small portions over a 10-minute period. Caution: Gradual addition prevents localized spikes in concentration that can lead to rapid cyanate hydrolysis.
-
Thermal Incubation: Equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.
-
pH Maintenance: Check the pH every 45 minutes. If the pH drops below 7.5, add a few drops of 1 M KOH to restore it to the 7.5–8.0 range[3].
Phase 3: Acidification and Crystallization
-
Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature (approx. 20 °C).
-
Acidification: Place the flask in an ice-water bath. While stirring vigorously, add concentrated HCl dropwise until the pH reaches 2.0. Caution: Effervescence will occur due to the release of
from the decomposition of unreacted excess cyanate. -
Precipitation: Once pH 2.0 is reached, cease stirring. Leave the flask undisturbed in the ice bath (or transfer to a 4 °C refrigerator) for 3 hours to allow for complete crystallization of the product[5].
Phase 4: Product Isolation
-
Filtration: Collect the white crystalline precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 15 mL of ice-cold deionized water to remove residual potassium chloride and any traces of unreacted L-alanine.
-
Drying: Transfer the crystals to a vacuum desiccator containing anhydrous calcium chloride. Dry overnight under vacuum to yield the pure (2S)-2-(carbamoylamino)propanoic acid.
Quantitative Data & Analytical Parameters
Table 2: Expected Yield and Analytical Characterization
| Parameter | Expected Value | Notes |
| Molar Yield | 75% - 85% | Losses primarily occur during the cold-water wash step. |
| Physical State | White crystalline powder | Highly pure crystals form at pH 2.0. |
| Doublet corresponding to the methyl group. | ||
| Multiplet corresponding to the chiral alpha-carbon. | ||
| Exchangeable carbamoyl amine protons. | ||
| Exchangeable amide proton. | ||
| Carboxylic acid proton (often very broad). |
Reaction Workflow Diagram
Reaction workflow for the synthesis of (2S)-2-(carbamoylamino)propanoic acid from L-alanine.
References
-
Taillades, J., Beuzelin, I., Boiteau, L., & Commeyras, A. "A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids." Journal of the Chemical Society, Perkin Transactions 2, 2001. URL: [Link]
-
Verardo, G., Geatti, P., Pol, E., & Giumanini, A. G. "Rapid and Efficient Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids." ResearchGate, 2025. URL: [Link]
-
Ogawa, J. "Microbial transformations of hydantoin-related compounds." Kyoto University Research Information Repository, 1995. URL: [Link]
Sources
HPLC method development for detecting (2S)-2-(carbamoylamino)propanoic acid
An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of (2S)-2-(carbamoylamino)propanoic acid
Introduction
(2S)-2-(carbamoylamino)propanoic acid is a chiral, polar, N-carbamoylated amino acid derivative. Its accurate and precise quantification is essential in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of drug products. The inherent chemical properties of this analyte—high polarity, chirality, and the absence of a significant UV chromophore—present a unique set of challenges for the development of a robust analytical method using High-Performance Liquid Chromatography (HPLC).[1][2][3]
This application note provides a comprehensive guide for researchers and drug development professionals to develop and validate a reliable HPLC method for (2S)-2-(carbamoylamino)propanoic acid. We will explore two primary analytical strategies: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) and an alternative approach involving pre-column derivatization for UV or Fluorescence detection. The causality behind each experimental choice is explained, grounding the protocols in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
Analyte Characterization and Strategic Implications
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
High Polarity: The presence of a carboxylic acid and a carbamoyl group makes the molecule highly soluble in aqueous media but results in poor retention on traditional reversed-phase columns (e.g., C18).[1][3] This necessitates the use of alternative chromatographic modes like HILIC or Mixed-Mode Chromatography (MMC) that are specifically designed for polar compounds.[7][8][9]
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings, leading to very low UV absorbance.[1] This makes sensitive detection by standard UV-Vis detectors challenging. To overcome this, two main paths can be pursued: employing a universal detector like a mass spectrometer or introducing a chromophore/fluorophore through chemical derivatization.[10][11]
-
Chirality: The "(2S)" designation indicates a specific stereoisomer. While this guide focuses on quantifying the compound, if the separation from its (2R)-enantiomer is required (e.g., for purity testing or stereoselective metabolism studies), a chiral stationary phase (CSP) would be necessary.[12][13]
Based on this analysis, a logical workflow for method development can be designed.
Caption: Initial strategic decisions in method development.
Protocol 1: HILIC-MS Method for Direct Analysis
This approach is highly recommended due to its specificity and sensitivity, avoiding the complexities of derivatization. HILIC is ideal for retaining and separating polar compounds by partitioning them between a high-organic mobile phase and a water-enriched layer on a polar stationary phase.[14][15] Coupling with MS provides definitive identification and quantification.
Materials and Reagents
-
(2S)-2-(carbamoylamino)propanoic acid reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in water.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Dilute the sample (e.g., formulation, biological matrix extract) with a 50:50 acetonitrile:water mixture to an expected concentration within the calibration range.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions: The following table summarizes the recommended starting conditions for the HPLC-MS system.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC/HPLC system with a binary pump | Capable of delivering precise gradients required for HILIC separations. |
| Column | HILIC Amide Column (e.g., Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm) | Amide phases offer robust and reproducible retention for a wide range of polar compounds.[2] |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate is a volatile buffer compatible with MS. Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile | The high organic content is critical for retention in HILIC mode.[14] |
| Gradient Elution | 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 3 min. | Gradient elution is necessary to elute the polar analyte from the HILIC column. The initial high organic content ensures retention. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Small injection volume minimizes peak distortion, especially with high organic sample diluents. |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM). Q-TOF provides high-resolution data for confirmation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte is expected to readily form [M+H]+ ions. |
| MRM Transition | To be determined by infusion of standard. Expected: e.g., 133.1 → 88.1 (loss of -NH-C(O)NH2) or other fragments. | The precursor ion is the protonated molecule (MW 132.12, so [M+H]+ ≈ 133.1). Product ions are determined experimentally to ensure specificity.[16] |
Protocol 2: Pre-Column Derivatization for UV/Fluorescence Detection
This protocol is a viable alternative when an MS detector is unavailable. It uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent that reacts with secondary amines to produce a highly fluorescent and UV-active derivative.[10][17][18]
Materials and Reagents
-
All reagents from Protocol 1 (standard HPLC grade is sufficient)
-
Waters AccQ•Tag™ Derivatization Kit (contains AQC reagent, borate buffer, and diluent) or equivalent.
-
Sodium Acetate (HPLC grade)
-
Phosphoric Acid (HPLC grade)
Step-by-Step Protocol
-
Derivatization Reagent Preparation:
-
Reconstitute the AQC reagent according to the manufacturer's instructions (e.g., with acetonitrile). This solution is light and moisture-sensitive.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 50 mM Sodium Acetate, pH adjusted to 5.2 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Pre-Column Derivatization Procedure:
-
To 10 µL of standard or sample in a microcentrifuge tube, add 70 µL of borate buffer. Vortex briefly.
-
Add 20 µL of the reconstituted AQC reagent. Vortex immediately for 10 seconds.
-
Heat the mixture at 55 °C for 10 minutes.
-
The derivatized sample is now ready for injection. The derivatives are stable for several days at 4 °C.[17]
-
-
Instrumentation and Conditions: The derivatized analyte is now more hydrophobic and suitable for reversed-phase chromatography.
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC system with binary pump and Fluorescence or UV detector | Standard equipment in most analytical labs. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | The AQC derivative is significantly more hydrophobic, allowing for good retention on a C18 column.[1] |
| Column Temperature | 35 °C | Provides consistent retention times and good peak efficiency. |
| Mobile Phase A | 50 mM Sodium Acetate, pH 5.2 | A common buffer system for reversed-phase separation of AQC derivatives. The pH is optimized for peak shape and resolution from reagent by-products.[17] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the derivative. |
| Gradient Elution | 5% B to 40% B over 15 minutes. | A shallow gradient is typically required to separate the analyte derivative from reagent peaks and other matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume for this type of analysis. |
| Detector | Fluorescence Detector (FLD) | Excitation: 250 nm, Emission: 395 nm. FLD provides superior sensitivity and selectivity for AQC derivatives compared to UV.[10] |
| (Alternative) | UV Detector | Wavelength: 254 nm. Provides good sensitivity if an FLD is not available. |
Method Optimization and Validation
Once initial conditions are established, the method must be optimized for performance and then formally validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][19]
Optimization Workflow
Systematic optimization involves adjusting one parameter at a time to assess its impact on critical performance attributes like peak shape, resolution, and sensitivity.
Caption: A systematic workflow for HPLC method optimization.
Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended use. The following parameters must be evaluated as per ICH Q2(R2) guidelines.[5][6][19]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis passes; no co-elution at the analyte's retention time in placebo and stressed samples. Resolution (Rs) > 2.0 between analyte and adjacent peaks.[20][21] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998. Y-intercept should not be significantly different from zero.[21] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For drug substance assays: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by spike-recovery studies at multiple levels. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[21] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) are assessed. | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability (n=6) and intermediate precision.[19][21] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±5°C, flow rate ±10%). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant change in quantitative results.[21] |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Performed before each analytical run. | Tailing factor ≤ 2.0; RSD of replicate injections (n=5) ≤ 2.0%; Theoretical plates (N) > 2000.[4][22] |
Conclusion
The development of a robust HPLC method for a polar, non-chromophoric, chiral molecule like (2S)-2-(carbamoylamino)propanoic acid requires a strategy that moves beyond standard reversed-phase chromatography. By selecting a HILIC-MS approach, analysts can achieve direct, sensitive, and specific quantification. Alternatively, a well-optimized pre-column derivatization method using AQC provides a reliable solution for laboratories equipped with UV or fluorescence detectors. In all cases, a systematic optimization process followed by a comprehensive validation according to ICH and USP guidelines is paramount to ensure the generation of trustworthy and scientifically sound data for regulatory submission and quality control.
References
- Hydrophilic Interaction Liquid Chromatography. (n.d.). Merck.
- Rohadi, T., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi, 84(4), 133-146.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF.
- Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963.
- Kim, J. H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(3), 226.
- Kruve, A., & Leito, I. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe, 33(11), 582-587.
- Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>.
- Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Dr. Maisch GmbH. (n.d.). HILIC.
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- ResearchGate. (n.d.). Mixed-Mode Chromatography.
- Element Lab Solutions. (n.d.). USP 621 Changes.
- Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Majors, J. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International.
- Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
- MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Dr. Maisch GmbH. (n.d.). Chiral.
- Pacheco, S., et al. (2008). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate.
- Kumar, P., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Journal of Chromatography B, 958, 105-113.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- Kazlaskas, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115.
- Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Felchner-Zwirello, M., Winter, J., & Gallert, C. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. Chemistry & Biodiversity, 9(2), 376-384.
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. usp.org [usp.org]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. database.ich.org [database.ich.org]
- 7. HILIC â Dr. Maisch [dr-maisch.com]
- 8. researchgate.net [researchgate.net]
- 9. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral â Dr. Maisch [dr-maisch.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. actascientific.com [actascientific.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Application Note: Enantioselective Production of L-Alanine using L-Carbamoylase
Target Audience: Researchers, scientists, and drug development professionals Substrate: (2S)-2-(carbamoylamino)propanoic acid (N-carbamoyl-L-alanine) Enzyme: L-Carbamoylase (N-carbamoyl-L-amino acid amidohydrolase, EC 3.5.1.87)
Executive Summary & Mechanistic Overview
The industrial production of optically pure L-amino acids heavily relies on the "Hydantoinase Process," a multienzymatic cascade that converts racemic 5-substituted hydantoins into strictly enantiopure amino acids. Within this cascade, L-carbamoylase (EC 3.5.1.87) serves as the terminal and stereospecific gatekeeper. It irreversibly hydrolyzes the amide bond of the carbamoyl group in L-N-carbamoyl-amino acids[1].
When utilizing (2S)-2-(carbamoylamino)propanoic acid (commonly known as N-carbamoyl-L-alanine) as the substrate, L-carbamoylase acts with strict enantioselectivity to yield L-alanine, releasing ammonia (NH₃) and carbon dioxide (CO₂) as byproducts[2]. Because L-alanine is a critical chiral building block in pharmaceutical synthesis, optimizing this biocatalytic step is paramount for high-yield drug development pipelines.
Figure 1: Biocatalytic cascade for L-alanine production via L-carbamoylase-mediated hydrolysis.
Structural & Catalytic Causality
To design a robust assay, one must understand the structural imperatives of the enzyme. classify L-carbamoylase within the peptidase M20/M25/M40 family, characterized by a catalytic domain and a distinct dimerization domain[3].
-
Dimerization is Mandatory: The enzyme functions exclusively as a homodimer. A highly conserved arginine residue (e.g., Arg234 in Geobacillus stearothermophilus) is critical for this dimerization; its disruption leads to a total loss of catalytic activity[3].
-
Metalloenzyme Dependency: L-carbamoylase is a co-catalytic metallopeptidase. The active site requires divalent metal ions—specifically Mn²⁺, Co²⁺, or Ni²⁺—to polarize the attacking water molecule and stabilize the transition state during amide bond cleavage[4]. Assays performed without metal supplementation (apo-enzyme) will yield false-negative results.
-
Stereospecificity: The spatial architecture of the binding pocket strictly accommodates the (2S) configuration. D-enantiomers are sterically hindered and completely rejected[4].
Experimental Workflow
Figure 2: Standardized experimental workflow for L-carbamoylase activity assays.
Self-Validating Assay Protocols
The following methodologies are designed as a self-validating system. By incorporating rigorous controls and chemical quenching, researchers can isolate the true enzymatic rate from background hydrolysis.
Protocol A: Apo-Enzyme Activation
Purified recombinant enzymes often lose their native metal ions during affinity chromatography.
-
Buffer Exchange: Dialyze the purified L-carbamoylase against 50 mM Tris-HCl (pH 7.5) to remove chelating agents (e.g., EDTA or high concentrations of imidazole).
-
Metal Reconstitution: Add CoCl₂ or MnCl₂ to a final concentration of 1.0 mM[4].
-
Incubation: Incubate the enzyme-metal mixture at 4 °C for 30 minutes to ensure full active-site reconstitution prior to the assay.
Protocol B: Biocatalytic Conversion Assay
Causality Note: The pH is maintained at 7.5 to ensure the optimal protonation state of the catalytic histidine and glutamic acid residues, while the 50 °C temperature leverages the thermostability of industrial strains[4].
-
Substrate Preparation: Prepare a 100 mM stock of (2S)-2-(carbamoylamino)propanoic acid in 0.1 M sodium phosphate buffer (pH 7.5)[1].
-
Reaction Initiation: In a microcentrifuge tube, combine 400 µL of the substrate solution with 50 µL of the activated enzyme (approx. 0.1–0.5 mg/mL final concentration)[1].
-
Incubation: Incubate the mixture in a thermomixer at 50 °C with gentle agitation (300 rpm).
-
Self-Validation Controls:
-
Negative Control: Replace the enzyme volume with 50 µL of matching buffer to measure spontaneous thermal hydrolysis.
-
Positive Control: Spike a parallel reaction with a known concentration of L-alanine standard.
-
-
Time-Course Sampling: Remove 75 µL aliquots at exactly 5, 10, and 15 minutes[1].
Protocol C: Reaction Quenching & HPLC Quantification
Causality Note: Phosphoric acid drops the pH well below the enzyme's operational threshold, instantaneously halting the reaction and precipitating proteins to prevent HPLC column clogging[1].
-
Quenching: Immediately add 675 µL of 1% H₃PO₄ to each 75 µL reaction aliquot[1].
-
Clarification: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4 °C to pellet the denatured enzyme.
-
HPLC Analysis:
-
Column: Luna C18 reversed-phase column (4.6 × 250 mm, 5 µm)[1].
-
Mobile Phase: Isocratic elution using 90% phosphoric acid (20 mM, pH 3.2) and 10% methanol[1]. Reasoning: The low pH ensures the carboxylate groups of L-alanine remain protonated, increasing retention on the hydrophobic stationary phase.
-
Flow Rate: 0.75 mL/min[1].
-
Detection: UV absorbance at 210 nm[1].
-
Quantitative Data Presentation
The table below summarizes the expected kinetic behavior and metal dependency of a standard thermostable L-carbamoylase acting on (2S)-2-(carbamoylamino)propanoic acid.
Table 1: Kinetic Parameters and Metal Ion Dependency of L-Carbamoylase
| Metal Ion Supplement (1 mM) | Relative Activity (%) | Optimal pH | Thermostability (at 50°C) | Expected |
| None (Apo-enzyme) | < 5% | N/A | Low | N/A |
| Mn²⁺ | 100% | 7.4 - 7.5 | High (up to 36 days) | 1.8 - 2.5 |
| Co²⁺ | 92 - 95% | 7.4 - 7.5 | High | 2.0 - 2.8 |
| Ni²⁺ | 80 - 85% | 7.4 - 7.5 | Moderate | 3.1 - 3.5 |
| Zn²⁺ / Cu²⁺ | < 15% | Variable | Low | > 10.0 |
Data synthesized from standardized characterizations of Bacillus and Geobacillus-derived amidohydrolases[3][4].
References
-
Hu, H. Y., Hsu, W. H., & Chien, H. R. (2003). Characterization and phylogenetic analysis of a thermostable N-carbamoyl-l-amino acid amidohydrolase from Bacillus kaustophilus CCRC11223. Archives of Microbiology, 179(4), 250-257. URL: [Link]
-
Martínez-Rodríguez, S., García-Pino, A., Las Heras Vázquez, F. J., et al. (2012). Mutational and structural analysis of L-N-carbamoylase reveals new insights into a peptidase M20/M25/M40 family member. Journal of Bacteriology, 194(21), 5759-5768. URL: [Link]
-
Ogawa, J., & Shimizu, S. (1997). Microbial transformations of hydantoin-related compounds. Kyoto University Research Information Repository. (Cross-referenced with tandem stereospecific production methodologies). URL: [Link]
Sources
- 1. Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and phylogenetic analysis of a thermostable N-carbamoyl- l-amino acid amidohydrolase from Bacillus kaustophilus CCRC11223 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for the Purification of (2S)-2-(carbamoylamino)propanoic Acid
Thermodynamic Causality and Mechanistic Overview
(2S)-2-(carbamoylamino)propanoic acid, commonly referred to as N-carbamoyl-L-alanine, is a critical chiral intermediate utilized in the synthesis of L-alanine and various downstream pharmaceutical derivatives. In industrial and advanced laboratory settings, it is predominantly synthesized via the biocatalytic kinetic resolution of 5-methylhydantoin using stereospecific hydantoinases[1]. During this enzymatic process, the cyclic ureide is hydrolyzed to its corresponding N-carbamoyl derivative[4].
Purifying this intermediate directly from an enzymatic bioconversion broth presents unique physicochemical challenges. Unlike native zwitterionic amino acids (e.g., L-alanine, which remains highly soluble at low pH due to a protonated α-amino group), the functionalization of the α-amino nitrogen with a carbamoyl moiety abolishes its basicity. Consequently, N-carbamoyl-L-alanine behaves purely as a weak monoprotic acid[3].
In the alkaline conditions of the enzymatic broth (pH 8.0–8.5), the molecule exists as a highly soluble carboxylate anion. By deliberately shifting the pH below its pKa (~3.6) using a strong mineral acid, the carboxylate is fully protonated[2]. The resulting molecule possesses zero net charge and lacks ionic functional groups, which drastically reduces its dielectric interaction with water. This thermodynamic shift forces the system into a metastable supersaturated state, driving highly selective reactive crystallization.
Process Visualization
Workflow for the pH-shift and anti-solvent crystallization of (2S)-2-(carbamoylamino)propanoic acid.
Self-Validating Experimental Protocols
The following methodologies utilize a self-validating framework. Analytical checkpoints are embedded directly into the workflow to ensure that causality-driven conditions are met before proceeding to the next phase.
Protocol 1: Primary pH-Shift Reactive Crystallization
Objective: Isolate crude (2S)-2-(carbamoylamino)propanoic acid directly from clarified enzyme bioconversion broth.
-
Broth Clarification: Centrifuge the biocatalytic broth at 8,000 × g for 20 minutes at 4°C to remove microbial biomass and insoluble protein debris.
-
Self-Validation Check: Measure the optical density (
) of the supernatant. It must be <0.05. Higher turbidity indicates residual particulates that will act as heterogeneous nucleation sites, trapping impurities in the crystal lattice.
-
-
Acidification: Transfer the clarified supernatant to a jacketed crystallizer maintained at 25°C. Under continuous overhead stirring (250 rpm), add 6 M HCl dropwise.
-
pH Stabilization: Continue acid addition until the pH reaches 2.0–2.5.
-
Self-Validation Check: The pH must remain stable for 15 minutes without further acid addition. A drifting pH indicates incomplete protonation of background buffering agents in the broth. Do not proceed until equilibrium is reached.
-
-
Spectroscopic Verification:
-
Self-Validation Check: Utilize real-time ATR-FTIR on a 1 mL aliquot to track the disappearance of the carboxylate asymmetric stretch (~1580 cm⁻¹) and the appearance of the protonated carbonyl stretch (~1710 cm⁻¹). This confirms the thermodynamic prerequisite for crystallization has been met.
-
-
Cooling Ramp: Initiate a linear cooling ramp from 25°C to 4°C at a rate of 0.5°C/min.
-
Causality Note: A slow, controlled cooling rate prevents crash-precipitation, favoring the growth of larger, purer crystals and avoiding the inclusion of mother liquor.
-
-
Harvesting: Filter the resulting slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 volumes of ice-cold deionized water (pre-adjusted to pH 2.5 with HCl).
Protocol 2: Anti-Solvent Assisted Recrystallization for Polishing
Objective: Achieve >99% chemical purity and >99.9% enantiomeric excess (ee) by utilizing dielectric constant manipulation.
-
Thermal Dissolution: Suspend the crude crystals in a minimal volume of deionized water at 60°C until complete dissolution is achieved.
-
Self-Validation Check: The solution must be completely transparent. Any residual turbidity indicates the presence of insoluble denatured proteins, requiring an immediate hot filtration step through a 0.22 µm PTFE membrane.
-
-
Anti-Solvent Addition: Slowly add absolute ethanol (pre-warmed to 50°C) at a volumetric ratio of 1:1 (Water:Ethanol) using a programmable dosing pump at 2 mL/min.
-
Causality Note: Ethanol lowers the bulk dielectric constant of the medium, drastically reducing the solubility threshold of the neutral N-carbamoyl-L-alanine while keeping trace inorganic salts and unreacted hydantoins in solution.
-
-
Ostwald Ripening and Cooling: Hold the mixture at 50°C for 30 minutes to allow smaller, less stable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening). Subsequently, cool the system to 4°C at 0.2°C/min.
-
Final Recovery: Filter the polished crystals, wash with ice-cold absolute ethanol, and dry in a vacuum desiccator at 40°C for 24 hours.
-
Self-Validation Check: Perform Karl Fischer titration to ensure residual moisture is <0.5% w/w before long-term storage to prevent hydrolytic degradation.
-
Quantitative Data Summaries
Table 1: Thermodynamic Profile and Solubility Metrics
| Process Stage | Environmental Condition | Solubility ( g/100 mL) | Mechanistic Impact |
|---|---|---|---|
| Native Broth | pH 8.5 / 25°C | >15.0 | Fully ionized carboxylate ensures complete aqueous solubility. |
| Acidified Broth | pH 2.0 / 25°C | 3.2 | Protonation neutralizes the molecule, initiating supersaturation. |
| Cooled Mother Liquor | pH 2.0 / 4°C | 0.8 | Thermal reduction of kinetic energy maximizes primary crystal yield. |
| Anti-Solvent System | 50% EtOH / 4°C | <0.1 | Dielectric constant reduction forces near-complete precipitation. |
Table 2: Quality Control and Recovery Metrics
| Process Stage | Step Yield (%) | Chemical Purity (HPLC) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Clarified Broth | 100% (Baseline) | ~65.0% | >99.0% |
| Crude Crystals (pH-Shift) | 88.5% | 94.2% | >99.0% |
| Polished Crystals (Anti-Solvent) | 82.0% (Overall) | >99.5% | >99.9% |
References
- Mechanism of Stereospecific Production of L-Amino Acids from the Corresponding 5-Substituted Hydantoins by Bacillus brevis Source: Taylor & Francis URL
- Process for production of optically active hydroxymethyl-substituted phenylalanine (EP1867730A1)
- Biocatalytic Applications Source: University of Padua URL
- Cyclic-Imide-Hydrolyzing Activity of d-Hydantoinase from Blastobacter sp.
Application Note: Spectrophotometric Determination of (2S)-2-(carbamoylamino)propanoic Acid
Executive Summary
This application note details a robust spectrophotometric protocol for the quantification of (2S)-2-(carbamoylamino)propanoic acid (
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for clinical diagnostics, spectrophotometric determination remains a vital, cost-effective tool for kinetic enzyme assays, rapid metabolic screening, and drug development workflows involving pyrimidine analogues (e.g., 5-Fluorouracil).
The method described utilizes a Colorimetric Chemical Derivatization based on the reaction of the ureido functional group with Diacetyl Monoxime (DAM) and Antipyrine under acidic conditions. This protocol includes a mandatory Urease Pre-treatment step to eliminate interference from endogenous urea, ensuring high specificity for the target carbamoyl amino acid.
Biological Context & Significance
(2S)-2-(carbamoylamino)propanoic acid is the ring-opened metabolite of Dihydrothymine. Its accumulation is a direct indicator of metabolic blockages in the pyrimidine degradation pathway.
Metabolic Pathway
The molecule acts as the substrate for
Figure 1: Catabolic pathway of Thymine showing the formation and degradation of the target molecule.
Principle of Assay
The determination relies on the specific condensation of the ureido group (
-
Urease Pre-treatment: Biological samples contain high concentrations of Urea (
), which possesses the same ureido group and will cross-react. Samples are incubated with Urease to hydrolyze Urea into Ammonia and , rendering it non-reactive to the color reagent. -
Chromogenic Reaction: The carbamoyl group of the target molecule condenses with Diacetyl Monoxime (DAM) in the presence of Antipyrine and strong acid (
/ ). -
Detection: The resulting yellow complex is photosensitive and is stabilized by Antipyrine. Absorbance is measured at 466 nm .
Reaction Specificity:
-
Reacts:
-carbamoyl-L-alanine, Citrulline, Urea (removed by urease). -
Does NOT React: Dihydrothymine (ring closed), Thymine, Alanine.
Materials & Reagents
Equipment
-
UV-Visible Spectrophotometer (capable of reading at 466 nm).
-
Water bath or heating block set to 100°C (boiling) and 37°C.
-
Light-proof reaction tubes (amber or foil-wrapped).
Reagents
-
Reagent A (Urease Solution): Type III or Type IX Urease from Jack Bean (approx. 50 U/mL) in 0.1 M Phosphate Buffer (pH 7.0).
-
Reagent B (Acid Mixture): Carefully mix Sulfuric Acid (
, conc.) and Phosphoric Acid ( , 85%) in a 1:3 ratio (v/v). Caution: Exothermic. -
Reagent C (Color Reagent):
-
Diacetyl Monoxime (DAM): 0.5% (w/v) in water.
-
Antipyrine: 0.4% (w/v) in water.
-
Working Solution: Mix equal volumes of DAM and Antipyrine solutions just before use.
-
-
Standard: (2S)-2-(carbamoylamino)propanoic acid (CAS: 2922-09-0). Prepare a 1 mM stock solution in water.
Experimental Protocol
Phase 1: Sample Preparation & Urease Treatment
Critical Step: Failure to remove urea will result in massive overestimation of the target.
-
Aliquot: Transfer 200 µL of sample (plasma filtrate, urine, or enzyme assay supernatant) into a reaction tube.
-
Urease Addition: Add 100 µL of Reagent A (Urease).
-
Incubation: Incubate at 37°C for 30 minutes .
-
Control: Prepare a "Blank" using 200 µL of distilled water treated identically.
Phase 2: Colorimetric Development (Modified Prescott & Jones)
-
Reagent Addition: To the urease-treated sample (300 µL total volume), add:
-
1.0 mL of Reagent B (Acid Mix). Add slowly.
-
0.5 mL of Reagent C (DAM/Antipyrine Mix).
-
-
Mixing: Vortex vigorously for 10 seconds.
-
Heating: Cap the tubes tightly. Place in a boiling water bath (100°C) for exactly 15 minutes .
-
Note: Perform this step in the dark or low light (cover bath with foil) as the chromophore is photosensitive.
-
-
Cooling: Immediately transfer tubes to an ice-water bath and cool for 5 minutes.
-
Equilibration: Allow tubes to reach room temperature (approx. 2 mins) in the dark.
Phase 3: Measurement
-
Transfer the solution to a cuvette.
-
Measure Absorbance at 466 nm (
) against the Reagent Blank. -
Read within 15 minutes of cooling to prevent color fading.
Workflow Visualization
Figure 2: Step-by-step workflow for the spectrophotometric assay.
Data Analysis & Validation
Calculation
Calculate the concentration using the Beer-Lambert Law or a linear regression from the standard curve.
Typical Standard Curve Data
Construct a standard curve ranging from 0 to 200 µM.
| Concentration (µM) | Absorbance (466 nm) | CV (%) |
| 0 (Blank) | 0.000 | - |
| 25 | 0.125 | 2.1 |
| 50 | 0.255 | 1.8 |
| 100 | 0.510 | 1.5 |
| 200 | 1.015 | 1.2 |
Interferences & Troubleshooting
-
Urea: The major interferent. If
is unexpectedly high, extend Urease incubation time to 60 minutes. -
Photosensitivity: If replicates show high drift, ensure the cooling and reading steps are performed away from direct sunlight.
-
Linearity: The assay is linear up to approx. 400 µM. Samples exceeding this should be diluted with water before the Urease step.
References
-
West, T. P., Shanley, M. S., & O'Donovan, G. A. (1982). Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference.[2] Analytical Biochemistry, 122(2), 345–347.
-
Prescott, L. M., & Jones, M. E. (1969). Modified methods for the determination of carbamyl aspartate. Analytical Biochemistry, 32(3), 408–419.
-
Langenfeld, N. J., et al. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids.[1][3] PLOS ONE, 16(11), e0259760.[3]
-
PubChem Compound Summary. (2S)-2-(carbamoylamino)propanoic acid (CID 1535935).
Sources
High-Throughput Screening and Characterization of Microorganisms for (2S)-2-(Carbamoylamino)propanoic Acid Conversion
Executive Summary
The biocatalytic conversion of (2S)-2-(carbamoylamino)propanoic acid (commonly known as
Mechanistic Rationale: The Bioconversion Pathway
The target substrate, (2S)-2-(carbamoylamino)propanoic acid, is hydrolyzed by
Understanding this pathway is essential for screening: the stoichiometric release of ammonia provides a highly specific biochemical lever that can be exploited for both growth-based selection and high-throughput colorimetric detection.
Bioconversion pathway of 5-methylhydantoin to L-alanine via N-carbamoyl-L-alanine.
Screening Strategy: Causality and Self-Validation
To isolate competent microorganisms from environmental samples, we employ a directed enrichment strategy. By formulating a minimal medium where (2S)-2-(carbamoylamino)propanoic acid serves as the sole nitrogen source , we impose a strict survival bottleneck.
The Causality: Microorganisms require nitrogen for nucleotide and protein synthesis. Only cells expressing active L-carbamoylase can hydrolyze the substrate to release bioavailable
Furthermore, because L-carbamoylases are metalloenzymes that rely on divalent cations (e.g.,
Workflow for the isolation and validation of L-carbamoylase-producing microorganisms.
Step-by-Step Experimental Protocols
Protocol 1: Enrichment and Clonal Isolation
This protocol establishes the selective pressure required to isolate target microbes.
-
Media Preparation: Prepare a Minimal Salts Medium (MSM) containing
(2.0 g/L), (7.0 g/L), (0.1 g/L), glucose (5.0 g/L as the carbon source), and trace elements. Do not add ammonium or nitrate salts. -
Substrate Addition: Filter-sterilize (2S)-2-(carbamoylamino)propanoic acid and add it to the cooled, autoclaved MSM to a final concentration of 10 mM.
-
Inoculation & Incubation: Inoculate 50 mL of the selective media with 1 g of environmental soil/water sample. Incubate at 30°C and 200 rpm for 72 hours.
-
Passaging: Transfer 1 mL of the culture to 50 mL of fresh selective media. Repeat this passage three times to dilute out trace environmental nitrogen and enrich true utilizers.
-
Isolation: Spread 100 µL of the final enrichment onto MSM agar plates containing 10 mM of the substrate. Incubate until distinct colonies form.
Protocol 2: High-Throughput Whole-Cell Assay (Primary Screen)
To rapidly evaluate the specific activity of isolated clones, we utilize the Berthelot (phenol-hypochlorite) reaction. The causality is direct: carbamoyl cleavage yields ammonia, which reacts to form indophenol blue, providing a quantifiable colorimetric readout.
-
Cell Harvest: Grow isolated colonies in nutrient broth for 24 hours. Harvest cells by centrifugation (8,000 × g, 10 min) and wash twice with 100 mM Tris-HCl buffer (pH 7.5).
-
Reaction Mixture: Resuspend the cell pellet to an
of 5.0 in 100 mM Tris-HCl (pH 7.5). Aliquot 100 µL of the cell suspension into a 96-well microplate. Add 100 µL of 20 mM (2S)-2-(carbamoylamino)propanoic acid. -
Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.
-
Ammonia Detection: Centrifuge the plate to pellet cells. Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Phenol-Nitroprusside solution, followed by 50 µL of Alkaline Hypochlorite solution.
-
Readout: Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 620 nm using a microplate reader. Compare against a standard curve of ammonium chloride (
).
Protocol 3: Enzyme Extraction and Metal Ion Reconstitution
Historically, enzymes like the L-carbamoylase from Bacillus brevis and Pseudomonas putida exhibit strict metallo-dependency. This protocol validates the enzymatic mechanism.
-
Lysis: Disrupt washed cells using ultrasonication (10 cycles of 30s ON / 30s OFF) in 50 mM Tris-HCl (pH 7.5) containing 1 mM dithiothreitol (DTT).
-
Clarification: Centrifuge at 20,000 × g for 30 minutes at 4°C to obtain the cell-free extract (CFE).
-
Metal Stripping (Dialysis): Dialyze the CFE against 50 mM Tris-HCl (pH 7.5) containing 2 mM 8-hydroxyquinoline-5-sulfonic acid (HQSA) or EDTA for 12 hours to chelate native metal ions. Follow with a second dialysis against buffer alone to remove the chelator.
-
Reconstitution Assay: Incubate the apo-enzyme with 1 mM of various divalent cations (
, , , ) for 30 minutes prior to adding the substrate. -
Validation: Measure specific activity via chiral HPLC to ensure the product is strictly L-alanine, confirming enantiospecificity and metal-dependent restoration of activity.
Quantitative Benchmarks for Candidate Evaluation
When screening novel isolates, compare their enzymatic kinetics and metal dependencies against established industrial strains. The table below summarizes the quantitative data of known (2S)-2-(carbamoylamino)propanoic acid converting enzymes.
| Microorganism | Enzyme Classification | Substrate Affinity ( | Optimal Metal Ion(s) | Reference |
| Pseudomonas putida IFO 12996 | 1.56 mM | |||
| Agrobacterium tumefaciens C58 | L-carbamoylase (NC | Broad specificity | ||
| Bacillus brevis AJ-12299 | L-carbamoylase | 2.0 mM |
Note: A low
References
-
Ogawa, J., & Shimizu, S. (1994).
-Ureidopropionase with N-carbamoyl- -L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996. European Journal of Biochemistry.[Link] -
Martínez-Rodríguez, S., et al. (2010).
-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for -Amino Acid Production. Applied and Environmental Microbiology.[Link] -
Yamashiro, A., Kubota, K., & Yokozeki, K. (1988). Mechanism of Stereospecific Production of L-Amino Acids from the Corresponding 5-Substituted Hydantoins by Bacillus brevis. Agricultural and Biological Chemistry.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Aqueous Solubility of (2S)-2-(carbamoylamino)propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the most common point of failure in amidohydrolase research and metabolic assay development is the improper solvation of substrate molecules.
(2S)-2-(carbamoylamino)propanoic acid —commonly known as N-carbamoyl-L-alanine —is a critical intermediate in enzymatic assays[1]. However, researchers often encounter severe solubility bottlenecks when attempting to prepare high-concentration stock solutions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure complete dissolution without compromising molecular integrity.
Part 1: The Causality of Solubility Challenges
To troubleshoot solubility, we must first understand the thermodynamic and structural drivers of the molecule. N-carbamoyl-L-alanine features two competing functional groups that dictate its behavior in aqueous media:
-
The Ureido (Carbamoyl) Group: This group acts as a potent hydrogen bond donor and acceptor. In the solid state, it creates a highly stable crystal lattice with high lattice enthalpy.
-
The Carboxylic Acid Group: With a pKa of approximately 3.8–4.0, the protonation state of this group is highly pH-dependent.
The Core Mechanism: At an acidic pH (pH < 4.0), the molecule remains protonated and uncharged. The high lattice energy driven by the ureido group makes it poorly soluble. Conversely, at a neutral to alkaline pH (pH 7.0–8.0), the carboxylic acid deprotonates into a carboxylate anion. This ionized state enables robust ion-dipole interactions with water, drastically increasing solubility and allowing for preparative handling[2].
Quantitative Solubility Parameters
| Physicochemical Parameter | Value / Observation | Mechanistic Causality |
| pKa (Carboxyl Group) | ~3.8 – 4.0 | Deprotonation at pH > 5.0 yields a highly soluble carboxylate anion. |
| Solubility at pH 3.0 | < 10 mM | Molecule is uncharged; strong intermolecular H-bonding of the ureido group dominates the crystal lattice. |
| Solubility at pH 7.4 | > 100 mM | Ionized state enables robust ion-dipole interactions with water, easily overcoming lattice energy. |
| Thermal Stability | Stable up to 50°C (neutral pH) | Gentle heating provides kinetic energy for dissolution without degrading the compound[2]. |
| Acidic Thermal Risk | Hydantoin formation (pH < 4.0, +Heat) | Heating protonated N-carbamoyl amino acids drives intramolecular cyclization[3]. |
Part 2: Decision Matrix & Experimental Workflows
Depending on your target concentration and assay requirements, select the appropriate dissolution pathway.
Workflow for optimizing the dissolution of N-carbamoyl-L-alanine in aqueous buffers.
Protocol A: pH-Titration Method for High-Concentration Stocks (≥ 50 mM)
Principle: This method bypasses the buffering resistance of pre-made biological buffers by directly ionizing the carboxyl group in water, forming a highly soluble sodium or potassium salt. Self-Validating Step: The transition from a cloudy suspension to a crystal-clear solution visually confirms that the pH has crossed the pKa threshold, validating complete deprotonation.
-
Weigh the required mass of (2S)-2-(carbamoylamino)propanoic acid.
-
Suspend the powder in ultra-pure water equivalent to 80% of your final target volume. (Crucial: Do not use the target buffer yet).
-
Stir: Place the beaker on a magnetic stirrer at room temperature. The suspension will appear milky white.
-
Titrate: Add 1.0 M NaOH (or KOH) dropwise while continuously monitoring the pH with a calibrated probe.
-
Observe: Pause additions when the pH reaches 7.0–7.5. The solution will spontaneously turn completely clear[2].
-
Buffer Addition: Add a concentrated stock of your target buffer (e.g., 10X Tris-HCl or HEPES) to achieve a 1X final buffer concentration.
-
Finalize: Adjust to the final volume with ultra-pure water and filter sterilize (0.22 µm).
Protocol B: Direct Dissolution for Physiological Assays (≤ 20 mM)
Principle: Utilizes thermal energy to overcome the hydrogen-bonded crystal lattice for lower concentration requirements, such as standard 10 mM enzymatic assays[1].
-
Prepare the target aqueous buffer at the desired pH (must be ≥ 6.0).
-
Add the solid (2S)-2-(carbamoylamino)propanoic acid directly to the buffer.
-
Heat: Warm the solution in a water bath at 40°C for 15 minutes.
-
Agitate: Vortex intermittently until no microscopic particulates remain.
-
Cool & Validate: Allow the solution to cool to room temperature. Self-Validation: If the solution remains clear upon cooling, thermodynamic stability is achieved for that specific concentration.
Part 3: Troubleshooting FAQs
Q1: Why does my compound precipitate when added directly to a 100 mM acetate buffer at pH 4.5? A1: At pH 4.5, a significant fraction of the compound is protonated and uncharged. The high buffering capacity of 100 mM acetate resists any localized pH changes you might try to induce, forcing the compound to remain in its insoluble state. Solution: Use Protocol A to dissolve the compound in water first, or select an assay buffer with a pH > 6.0.
Q2: Can I use DMSO as a co-solvent to prepare master stock solutions? A2: Yes. The ureido group solvates exceptionally well in polar aprotic solvents like DMSO. You can easily prepare a concentrated stock (e.g., 200 mM) in 100% DMSO and dilute it directly into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your biological system (typically <1% for amidohydrolase assays)[4].
Q3: Is there a risk of degradation if I use heat to force the powder into solution? A3: N-carbamoyl-L-alanine is highly stable under gentle heating (up to 50°C) as long as the pH is neutral[2]. However, prolonged heating under strongly acidic conditions (pH < 4.0) will drive an intramolecular cyclization reaction, converting your substrate into a hydantoin derivative[3]. Always ensure the pH is > 5.0 before applying thermal energy.
References[1] Annotating Enzymes of Unknown Function: N-Formimino-L-glutamate Deiminase Is a Member of the Amidohydrolase Superfamily. Texas A&M University. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEaiAshAKlPayLdwuJ3PWnREgAOyCns31N71fPLkoSAU72zmfl_4WADxmB1jhrbuzlvtDYpUuj6YQHZGV7CNYYr8SLzNZkBYoGbmhuFlc7JQoW5nhrhncx5ZoL4XHIUae9NVm-k8Nvf8wOmxpcPNRGiz3t05eROqvfn49NdznGGVCLSXVGzsEkPGUtM-_bpvUHb6jvfW5itWNRtZiHjQKcqG4nY8E3PPuWvJHwU4g=[4] Synergies of Chemistry and Biochemistry for the Production of β-Amino Acids. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1r0zFGTCuLiJHBKlhicC5UGPPao4MoLOqVjJUtYhfUL07AJwotpZOEv20yNTadKiCg028qrSZS6IslU41-H_KaoIw3ls2mY22eM8CslRQtvZPouVxVUcaE2trhFyPWDWMSso2pHmEkK6n1iB2C5bYVt7iD0EMQWNnQFQMvvhaPTt8ZGg9d6VqNs-EtlyDvGzct5ZN6l-YUnpZa8iAO5dvqpmt6JmsRx3auJm89pC4r71DVg2YAZQV[2] A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHzCXsnp3o3KgdlUgUc32PLHdSbJllWLxLsZd2TdHrH_gWe_kSe1bLbMZ6953DS2dPu0cNhMOix-btworFAcGmmiyzePZCvNAcAf3zfC5xq2umHc8osDRpN4ClwcOvQqygqGbfN0b_bqzOj-iNjyr5KLZvfXFdP9EjrKwG2GQSgkV-IQurnkBMjcaH24U6xFr18h1CzhjO24Sbj_TJ9IiXXbIp2UMweBRQyLndCEp0kiw6YjsFsvQpOu-PWsLyWn4vdfX5mtH0qn6VPB7SG9WszA==[3] N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjbLVdOd3RTK-VUAlhl7iXZTs8V1aUGcobUJClPTnjG3fsJQ857DgxAogZCstGQmAv1yN2H4cZxFLWJgGPl0mjd1c1ddb623KY3AbBDyn6-D2MXzEm8gdzfsUyqx_0O0Q53y75hOFe3QGQemwww4lVxIz02vYf9S_Z2Gqyi34HIDXqPCT5gNPybAsbPTU_RASkSJQesCcuXlmqY7DkQFMBaCNtWwLWr7fheztpzJxesMdoQDBlamOeRPX8TlglkqatdMYDrJqi7vh3yMtFFXBddMgxp7cSi5AwtO29skBNt81ekK0ZFd4gkLWAUFUkU9IbhN-JVZp0GlXmSCH7Mzn0NxdyMg=
Sources
Technical Support Center: Troubleshooting (2S)-2-(carbamoylamino)propanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of (2S)-2-(carbamoylamino)propanoic acid (commonly known as N-carbamoyl-L-alanine). This guide is designed for researchers and drug development professionals experiencing low yields, byproduct contamination, or isolation failures during the carbamoylation of L-alanine using potassium cyanate.
Below, we deconstruct the mechanistic bottlenecks of this workflow, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.
Mechanistic Workflow & Competing Pathways
To troubleshoot low yields, one must first understand the delicate kinetic balance of the reaction. The synthesis relies on the nucleophilic attack of L-alanine's free amine on the electrophilic carbon of cyanate. However, this desired pathway constantly competes with abiotic cyanate hydrolysis and acid-catalyzed product cyclization.
Fig 1: Reaction workflow and competing side pathways in N-carbamoyl-L-alanine synthesis.
Troubleshooting FAQs
Q1: Why is my overall yield consistently below 40% despite using an excess of potassium cyanate?
A: The root cause is almost certainly poor pH control leading to reagent degradation. The amino group of L-alanine has a pKa of ~9.8. To increase the concentration of the nucleophilic free amine (
Q2: My LC-MS shows significant contamination with 5-methylhydantoin. How do I prevent this cyclization? A: 5-methylhydantoin forms via an acid-catalyzed intramolecular dehydration, where the carbamoyl nitrogen attacks the carboxylic acid. This is a classic side-reaction in hydantoinase-mediated pathways (3[3]). It occurs if you acidify the reaction mixture to precipitate the product while the solution is still warm. Solution: The reaction mixture must be chilled to < 5 °C using an ice bath before any acid is introduced. Furthermore, acidification must be done dropwise to prevent localized exothermic heating.
Q3: The reaction goes to completion, but I lose product during extraction. How can I improve recovery? A: (2S)-2-(carbamoylamino)propanoic acid is highly polar and exceptionally water-soluble; traditional liquid-liquid extraction will fail. Solution: Do not attempt solvent extraction. Instead, rely on isoelectric precipitation. By lowering the pH to 2.0, you protonate the carboxylate group, significantly reducing the molecule's aqueous solubility (4[4]). If the volume is too large, concentrate the aqueous mixture under reduced pressure (at < 40 °C) to one-third of its original volume prior to acidification.
Quantitative Data Summary
| Parameter | Optimal Range | Consequence of Deviation (Low) | Consequence of Deviation (High) |
| pH | 7.5 – 8.0 | Amine protonation; cyanate forms isocyanic acid | Rapid cyanate hydrolysis to NH₃ and CO₂ |
| Temperature | 40 – 50 °C | Sluggish kinetics; incomplete conversion | Accelerated reagent degradation |
| Acidification Temp | 0 – 5 °C | N/A | Cyclization to 5-methylhydantoin |
| Cyanate Ratio | 1.2 – 1.5 eq | Incomplete conversion of L-alanine | High ionic strength; difficult crystallization |
Optimized Step-by-Step Protocol (Self-Validating)
This protocol incorporates a real-time diagnostic feedback loop using a pH-stat to ensure the reaction is proceeding via the desired mechanistic pathway.
Step 1: Substrate Preparation
-
Dissolve 10 mmol of L-alanine in 20 mL of deionized water.
-
Adjust the initial pH to exactly 7.5 using 2M KOH.
Step 2: Reagent Addition
-
Warm the solution to 40 °C.
-
Add 13 mmol (1.3 equivalents) of high-purity potassium cyanate (KOCN) in small portions over 15 minutes with vigorous magnetic stirring.
Step 3: Incubation & Self-Validation
-
Connect the reaction vessel to an automated pH-stat loaded with 1M HCl. Set the target pH to 7.5.
-
Incubate at 40 °C for 4 hours.
-
Self-Validation Check: The desired carbamoylation reaction is relatively pH-neutral. However, the competing cyanate hydrolysis reaction (
) consumes protons. Therefore, monitor the volume of 1M HCl dispensed by the pH-stat. Minimal acid consumption indicates efficient carbamoylation. Rapid or continuous acid consumption is a diagnostic warning of runaway cyanate hydrolysis (usually indicating the temperature is too high or the initial pH spiked).
Step 4: Quenching & Isolation
-
Transfer the reaction flask to an ice-water bath and allow the internal temperature to drop below 5 °C.
-
Slowly add concentrated HCl dropwise until the pH reaches 2.0. Critical: Do not let the temperature rise during this step to prevent 5-methylhydantoin formation.
-
A white precipitate of (2S)-2-(carbamoylamino)propanoic acid will form. If precipitation is poor, concentrate the mixture under vacuum (water bath < 40 °C) until crystals appear.
-
Filter the precipitate, wash with ice-cold dilute HCl (pH 2.0), and dry under high vacuum.
References
- BenchChem Technical Support.
- Collet, H., et al. A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids.
- Krauss, M., et al. Cyanate – a low abundant but actively cycled nitrogen compound in soil. bioRxiv.
- Syldatk, C., et al. Preparation of N-carbamoylamino acid, useful as intermediate in enantioselective synthesis of amino acids.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. DE10244347A1 - Preparation of N-carbamoylamino acid, useful as intermediate in enantioselective synthesis of amino acids, by enzymatic hydrolysis of the corresponding amide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of (2S)-2-(Carbamoylamino)propanoic Acid During Heating
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for preventing the racemization of (2S)-2-(carbamoylamino)propanoic acid, a chiral building block, during heating. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven protocols to ensure the stereochemical integrity of your compounds.
Understanding the Challenge: Racemization of (2S)-2-(Carbamoylamino)propanoic Acid
(2S)-2-(carbamoylamino)propanoic acid, an N-carbamoyl derivative of L-alanine, is susceptible to racemization under thermal stress. Racemization is the process where a pure enantiomer converts into a mixture of both enantiomers, forming a racemic mixture[1]. This loss of stereochemical purity can have significant consequences in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles[2].
The primary mechanism for the racemization of amino acid derivatives like (2S)-2-(carbamoylamino)propanoic acid involves the abstraction of the alpha-proton (the proton on the carbon atom adjacent to the carboxyl group). This leads to the formation of a planar carbanion or enolate intermediate[1][3][4]. Reprotonation can then occur from either face of this planar intermediate, resulting in either the original (S)-enantiomer or the (R)-enantiomer[1][3].
Several factors can accelerate this process during heating:
-
Temperature: Higher temperatures provide the necessary activation energy to overcome the energy barrier for proton abstraction and increase the rate of racemization[5].
-
pH: Both acidic and basic conditions can catalyze racemization[3]. Basic conditions directly promote the abstraction of the acidic alpha-proton[6][7][8]. Acidic conditions can also promote racemization, often through the formation of an enol intermediate[1].
-
Solvent: The polarity of the solvent can influence racemization rates[9].
-
Presence of Catalysts: Metal ions, such as Cu2+, can chelate with the amino acid derivative and facilitate the loss of the alpha-proton, significantly increasing the rate of racemization[3][10][11].
Below is a diagram illustrating the general mechanism of base-catalyzed racemization.
Caption: Base-catalyzed racemization of (2S)-2-(carbamoylamino)propanoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when heating (2S)-2-(carbamoylamino)propanoic acid and provides actionable solutions.
Q1: I observed a loss of optical activity in my sample after heating. What is the likely cause?
A1: A loss of optical activity strongly suggests that racemization has occurred, resulting in the formation of a racemic mixture. The thermal energy applied during heating likely facilitated the abstraction of the alpha-proton, leading to the formation of a planar intermediate and subsequent loss of stereochemical integrity.
Q2: How can I minimize racemization during a heating step in my synthesis?
A2: Minimizing racemization requires careful control of reaction conditions. Here are key strategies:
-
Temperature Control: Use the lowest possible temperature necessary to achieve the desired reaction rate. Even a moderate reduction in temperature can significantly decrease the rate of racemization[5].
-
pH Management: Maintain a neutral pH whenever possible. If the reaction requires acidic or basic conditions, use the mildest reagents and shortest reaction times feasible. Studies have shown that D/L values of amino acids increase with increasing pH[6][7].
-
Solvent Selection: The choice of solvent can be critical. In some cases, water or aqueous solvent mixtures have been shown to suppress racemization compared to polar organic solvents like DMF or DMSO under alkaline conditions[9].
-
Exclusion of Metal Catalysts: Avoid contamination with metal ions, particularly transition metals like copper, which are known to catalyze racemization[3][10][11]. Use high-purity reagents and solvents, and consider using metal-free reaction vessels if significant racemization is observed.
Q3: Are there any additives I can use to suppress racemization?
A3: In the context of peptide synthesis, where amino acid activation can make them prone to racemization, additives are commonly used. While your application may not be peptide synthesis, the principles are relevant. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives react with activated amino acids to form active esters that are less susceptible to racemization[12][13][14]. The utility of such additives would depend on the specific reaction you are performing.
Q4: My process requires heating under basic conditions. What specific precautions should I take?
A4: Heating under basic conditions presents a high risk for racemization. Consider the following:
-
Choice of Base: Use a sterically hindered, weaker base if possible. For instance, in peptide coupling, bases like 2,4,6-collidine are preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA) to minimize racemization[5][15].
-
Concentration of Base: Use the minimum effective concentration of the base.
-
Reaction Time: Keep the reaction time as short as possible. Monitor the reaction progress closely and quench it as soon as it is complete.
Q5: How can I accurately determine the extent of racemization in my sample?
A5: Quantifying the enantiomeric excess (ee) of your product is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation[2][16]. This allows for the quantification of each enantiomer.
-
Sample Preparation: Your sample of (2S)-2-(carbamoylamino)propanoic acid can often be analyzed directly after dissolving it in a suitable mobile phase. In some cases, derivatization may be necessary to improve separation or detection[17].
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Other techniques for determining enantiomeric excess include:
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers[16].
-
Capillary Electrophoresis (CE): Employs a chiral selector in the background electrolyte to achieve separation[16].
The following table summarizes the key features of these analytical methods:
| Feature | Chiral HPLC | Chiral GC | Chiral NMR | Chiral CE |
| Principle | Differential interaction with a chiral stationary phase[2][16]. | Separation of volatile enantiomers on a chiral stationary phase. | Diastereomeric interactions with a chiral auxiliary leading to distinct NMR signals[16]. | Differential migration in an electric field due to interaction with a chiral selector[16]. |
| Sample Throughput | Moderate | High | High | High |
| Sensitivity | High | High | Lower | High |
| Key Advantage | Widely applicable and robust. | Excellent for volatile compounds. | Rapid analysis, no separation needed. | Low sample and solvent consumption. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization During Heating
This protocol provides a general framework for heating (2S)-2-(carbamoylamino)propanoic acid while minimizing the risk of racemization.
-
Reagent and Solvent Purity:
-
Use high-purity (2S)-2-(carbamoylamino)propanoic acid.
-
Employ anhydrous, high-purity solvents. If using a polar aprotic solvent, consider its potential to promote racemization.
-
Ensure all reagents are free from metal contaminants.
-
-
Reaction Setup:
-
Use clean, dry glassware. If metal-catalyzed racemization is a concern, consider using glass-lined or PTFE reactors.
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could be catalyzed by oxygen.
-
-
Temperature Control:
-
Use a reliable heating mantle with a temperature controller or an oil bath to maintain a precise and stable temperature.
-
Determine the minimum temperature required for the reaction through small-scale optimization experiments.
-
-
pH Control:
-
If the reaction does not require acidic or basic conditions, ensure the reaction mixture is at or near neutral pH.
-
If a base is required, add it slowly at a low temperature before heating. Use a sterically hindered, weaker base where possible.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture promptly to room temperature.
-
Proceed with the work-up and purification steps without delay.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps for determining the enantiomeric excess of (2S)-2-(carbamoylamino)propanoic acid.
-
Standard Preparation:
-
Prepare a standard solution of racemic 2-(carbamoylamino)propanoic acid to confirm the separation of the two enantiomers and determine their retention times.
-
Prepare a standard solution of pure (2S)-2-(carbamoylamino)propanoic acid.
-
-
Sample Preparation:
-
Accurately weigh a sample of your reaction product.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chiral HPLC Analysis:
-
Column: Select a suitable chiral stationary phase. For amino acid derivatives, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) are often effective[17].
-
Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition will need to be optimized for your specific column and analyte.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Injection and Elution: Inject the prepared sample and standards. Elute the enantiomers under isocratic or gradient conditions as determined during method development.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
The following workflow diagram illustrates the process of troubleshooting racemization issues.
Caption: Troubleshooting workflow for addressing racemization.
References
- Bright, J., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
-
Iris Biotech. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]
- Toome, V., & Reymond, G. (1975). Metal-catalyzed racemization of an .alpha.-amino lactam. Journal of the American Chemical Society, 97(24), 7109-7111.
- Bright, J., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Olivard, J., Metzler, D. E., & Snell, E. E. (1952). Catalytic racemization of amino acids by pyridoxal and metal salts. Journal of Biological Chemistry, 199(2), 669-674.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
- O'Charoen, S., Hayakawa, S., & Wada, Y. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592.
- Toi, K., & Izumi, Y. (1967). Racemization Catalyst for Amino Acids. I. Racemization with Derivatives of o-Nitrosophenol. Bulletin of the Chemical Society of Japan, 40(3), 675-679.
- Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (1989). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 161-165.
- Davies, J. S., & Mohammed, A. K. A. (1984). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Journal of the Chemical Society, Perkin Transactions 2, (10), 1723-1727.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Zhang, Y., Duan, C., Wu, Y., Liu, Y., & Yin, J. (2020). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 12(35), 4349-4353.
- Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373.
- Kim, T. H., & Lee, S. B. (2016). Process for the racemization of α-amino acids. U.S.
- Li, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 163.
- Gstöttner, C., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Metabolites, 11(11), 729.
- An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Liu, X., et al. (2019). Atomic Layer Deposition of L-Alanine Polypeptide. ACS Nano, 13(1), 693-700.
- Joyce, L. A., et al. (2016). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society, 138(30), 9515-9523.
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
- Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(37), 14554-14557.
- Smith, M. B. (2017). Proposed mechanisms for racemization and related processes. Expert Opinion on Drug Discovery, 12(1), 59-75.
- Schmid, M. G., et al. (2018). Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. Analytical Chemistry, 90(13), 8048-8056.
- García-Cruz, I., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693.
- Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 29192.
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- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Peak Tailing in N-Carbamoyl-L-alanine Analysis
This guide serves as a specialized technical support resource for the HPLC analysis of (2S)-2-(carbamoylamino)propanoic acid (also known as N-Carbamoyl-L-alanine). It addresses the specific challenge of peak tailing , a common artifact that compromises quantitation and resolution in the analysis of polar, acidic amino acid derivatives.
Diagnostic Workflow: Root Cause Analysis
Before altering your method, use this logic tree to isolate the source of the tailing. Tailing in (2S)-2-(carbamoylamino)propanoic acid is typically driven by ionization state mismatch or secondary polar interactions .
Figure 1: Decision matrix for diagnosing peak asymmetry. Blue nodes represent diagnostic questions; Green nodes represent corrective actions.
Technical Q&A: Deep Dive Troubleshooting
Q1: Why does this specific molecule tail so aggressively on standard C18 columns?
The Mechanism: (2S)-2-(carbamoylamino)propanoic acid contains two critical functional groups: a carboxylic acid (pKa ≈ 3.6) and a urea moiety .[1]
-
Ionization Scattering: If your mobile phase pH is near 3.6, the population of molecules splits between the protonated (neutral) and deprotonated (anionic) forms. These two forms interact differently with the stationary phase, causing the peak to "smear" or tail.[2][3][4][5][6]
-
Urea H-Bonding: The urea group is a strong hydrogen bond donor/acceptor. On standard silica columns, it can interact with residual silanol groups (Si-OH), dragging the peak tail.[2][5][6]
The Fix: You must drive the equilibrium to a single state.
-
Recommendation: Lower the pH to 2.0–2.5 . At this pH, the carboxylic acid is fully protonated (neutral), and silanol ionization is suppressed, eliminating the two primary causes of tailing [1].
Q2: I am using 0.1% TFA, but the peak is still asymmetrical. Why?
The Cause: While Trifluoroacetic Acid (TFA) provides low pH, it is a volatile ion-pairing agent that can sometimes be insufficient in "masking" surface silanols for very polar urea compounds. Furthermore, TFA can absorb UV at low wavelengths (200-210 nm), which is necessary for detecting this compound (as it lacks a strong chromophore), leading to baseline noise that obscures the true peak shape.
The Fix: Switch to a Phosphate Buffer (20-25 mM) .
-
Phosphate is non-volatile and provides superior buffering capacity and silanol masking compared to TFA.
-
Warning: Do not use phosphate with LC-MS. For LC-MS, use Formic Acid (0.1%) but ensure your column technology (e.g., Charged Surface Hybrid) compensates for the weaker ionic strength [2].
Q3: Which column chemistry is best suited for this separation?
Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high-aqueous mobile phases required to retain this polar acid.
The Fix: Use a Polar-Embedded or Aqueous C18 (C18-AQ) column.
-
Polar-Embedded: These phases have a polar group (like an amide or carbamate) buried in the ligand. This shields silanols and allows water to wet the surface, preventing phase collapse and improving peak symmetry for urea-containing compounds.
-
HILIC Option: If retention is too low on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the alternative. However, HILIC often yields broader peaks than optimized RP-HPLC.
Q4: My retention time is shifting, and the tailing varies between injections.
The Cause: This indicates a lack of column equilibration or temperature fluctuation.
-
Equilibration: Polar columns require longer equilibration times (20+ column volumes) after gradient runs.
-
Temperature: The ionization of the carboxylic acid is temperature-dependent.
The Fix: Thermostat the column compartment to 30°C or 40°C . Constant temperature stabilizes the pKa/pH relationship and improves mass transfer, sharpening the tail.
Validated Optimization Protocol
Use this protocol to establish a baseline method with minimal tailing.
Objective: Quantify (2S)-2-(carbamoylamino)propanoic acid with USP Tailing Factor < 1.5.
Reagents & Materials[5][7][8][9]
-
Analyte: (2S)-2-(carbamoylamino)propanoic acid Reference Standard.
-
Buffer: Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Acid: Phosphoric Acid (85%).
-
Column: C18-AQ or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3-5 µm).
Step-by-Step Methodology
-
Mobile Phase Preparation (Isocratic):
-
Dissolve
in water to create a 25 mM solution. -
Adjust pH to 2.5 ± 0.1 using Phosphoric Acid.
-
Filter through a 0.22 µm membrane.
-
Note: Using 100% aqueous buffer is possible on AQ columns. If retention is too high, add 3-5% Acetonitrile.
-
-
System Setup:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (The urea bond absorbs here; the compound has no aromatic rings).
-
-
Sample Diluent:
-
Dissolve the sample in the Mobile Phase .
-
Critical: dissolving in pure water or high organic solvent will cause "solvent shock" leading to fronting or split peaks.
-
-
Equilibration:
-
Flush column with mobile phase for at least 30 minutes before first injection.
-
Troubleshooting Data Summary
| Observation | Probable Cause | Corrective Action |
| Tailing Factor > 2.0 | pH too high (> 3.0) | Adjust buffer pH to 2.5 with |
| Split Peak | Sample solvent mismatch | Dissolve sample directly in mobile phase. |
| Broad Peak | Low buffer concentration | Increase phosphate concentration to 50 mM. |
| Drifting Retention | Phase collapse (Dewetting) | Ensure column is "AQ" type compatible with 100% water. |
References
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. Accessed March 2026. [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Guide. Accessed March 2026. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1535935, N-Carbamoyl-Alanine." PubChem. Accessed March 2026. [Link]
Sources
- 1. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
removing by-products from (2S)-2-(carbamoylamino)propanoic acid reaction mixtures
(Troubleshooting Guides & Protocols for N-carbamoyl-L-alanine)
Introduction (2S)-2-(carbamoylamino)propanoic acid, commonly known as N-carbamoyl-L-alanine, is a highly valuable intermediate in chemical biology and the synthesis of enantiopure amino acids. Whether synthesized chemically via the reaction of L-alanine with potassium cyanate or urea[1], or enzymatically via hydantoinase pathways[2], the crude reaction mixture typically contains three major classes of by-products:
-
Unreacted Starting Materials: Free L-alanine or unreacted cyanate/urea.
-
Inorganic Salts: Potassium chloride (KCl) or sodium chloride (NaCl) generated during pH adjustments[3].
-
Enzymatic Buffer Components: Divalent cations (e.g., Co²⁺, Ni²⁺, Mn²⁺) required for amidohydrolase activity[4].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate highly pure N-carbamoyl-L-alanine.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: My final product is heavily contaminated with unreacted L-alanine. How can I separate them when they have such similar molecular weights?
The Causality: Separation must exploit electronic, not steric, differences. L-alanine possesses a free alpha-amino group (pKa ~9.8). At an acidic pH (2.0–2.5), this amine is fully protonated to form an ammonium cation (
Q2: I successfully removed the L-alanine, but my lyophilized product contains high levels of inorganic salts (KCl) from the cyanate reaction. What is the best removal strategy? The Causality: Inorganic salts like KCl are highly soluble in water but practically insoluble in less polar organic solvents like ethanol. N-carbamoyl-L-alanine retains moderate solubility in hot ethanol due to its organic backbone. The Solution: Perform a hot anti-solvent extraction followed by crystallization[3]. By evaporating the aqueous flow-through to dryness and triturating the residue with hot ethanol, the N-carbamoyl-L-alanine dissolves while the inorganic salts remain as an insoluble filter cake. Cooling the ethanolic filtrate induces the crystallization of pure N-carbamoyl-L-alanine[6].
Q3: How can I establish a self-validating system to ensure my column completely removed the L-alanine before I proceed to crystallization? The Solution: Implement an inline Ninhydrin test on your column fractions. Ninhydrin reacts specifically with free primary amines via oxidative deamination to form a deep purple chromophore (Ruhemann's purple). Because the carbamoyl nitrogen in N-carbamoyl-L-alanine is resonance-stabilized and lacks a free primary amine, it will not produce this intense purple color. A negative (colorless or faint yellow) ninhydrin test in your flow-through definitively validates the absence of L-alanine contamination.
Part 2: Physicochemical Data Presentation
To successfully design your purification workflow, it is critical to understand the comparative properties of the mixture components.
| Property / Component | L-Alanine (By-product) | N-Carbamoyl-L-Alanine (Product) | Potassium Chloride (By-product) |
| Molecular Weight | 89.09 g/mol | 132.12 g/mol | 74.55 g/mol |
| Nitrogen Functionality | Primary Amine | Urea / Carbamoyl derivative | N/A |
| pKa (Amine/Urea) | ~9.8 | Non-basic (resonance stabilized) | N/A |
| Net Charge at pH 2.0 | +1 (Cationic) | 0 (Neutral) | K⁺ (+1), Cl⁻ (-1) |
| Resin Binding (Dowex 50W) | Strong | None (Flow-through) | K⁺ binds strongly |
| Ninhydrin Reaction | Positive (Deep Purple) | Negative (Faint Yellow/Clear) | Negative |
| Solubility in Hot Ethanol | Very Low | High | Insoluble |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Cation-Exchange Chromatographic Separation (Amino Acid Removal)
This protocol is a self-validating system designed to isolate the neutral carbamoyl derivative from basic precursors.
-
Resin Preparation: Swell Dowex 50W X8 (H⁺ form) resin in deionized water. Pack a glass column and equilibrate with 3 column volumes (CV) of 0.01 M HCl (pH ~2.0).
-
Sample Preparation: Dilute the crude reaction mixture in deionized water. Adjust the pH to 2.0–2.5 using 1 M HCl. Critical Step: Failure to lower the pH will result in incomplete protonation of L-alanine, leading to co-elution.
-
Loading: Load the acidified sample onto the column at a flow rate of 1-2 mL/min.
-
Elution: Elute with 0.01 M HCl. Collect fractions (e.g., 10 mL each). The N-carbamoyl-L-alanine will elute in the first 1–2 CVs as it does not interact with the resin.
-
Self-Validation (Ninhydrin Assay): Spot 2 µL of each fraction onto a silica TLC plate. Spray with 0.2% ninhydrin in ethanol and heat at 100°C for 3 minutes.
-
Validation: Pool only the fractions that show UV absorbance (if applicable) or are known to contain the product mass, but yield a negative ninhydrin test. If a fraction turns purple, L-alanine is present; discard or re-run.
-
Protocol B: Desalting and Crystallization via Solvent Extraction
Used to remove KCl and buffer salts from the pooled fractions of Protocol A[6].
-
Concentration: Transfer the pooled, ninhydrin-negative fractions to a rotary evaporator. Concentrate in vacuo at 45°C until a dry, white residue is formed.
-
Hot Extraction: Suspend the dry residue in absolute ethanol (approx. 5 mL per gram of residue). Heat the suspension to 70°C under reflux for 15 minutes with vigorous stirring.
-
Hot Filtration: Rapidly filter the hot suspension through a fine glass-frit Buchner funnel.
-
Mechanism: The inorganic salts (KCl/NaCl) remain on the frit as they are insoluble in ethanol. The N-carbamoyl-L-alanine passes through in the hot filtrate.
-
-
Crystallization: Transfer the filtrate to a clean Erlenmeyer flask. Allow it to cool slowly to room temperature, then place it in an ice bath (0–4°C) for 4 hours to maximize crystal yield[3].
-
Recovery: Collect the pure white crystals of (2S)-2-(carbamoylamino)propanoic acid via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum.
Part 4: Mandatory Visualization
Caption: Workflow for the purification of N-carbamoyl-L-alanine utilizing ion-exchange and crystallization.
References
-
National Institutes of Health (PubMed). "Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium" (Source for claim[4]). PubMed. URL: [Link]
-
ResearchGate. "Rapid and Efficient Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids" (Source for claim[1]). ResearchGate. URL: [Link]
-
Taylor & Francis Online. "Mechanism of Stereospecific Production of L-Amino Acids from the Corresponding 5-Substituted Hydantoins by Bacillus brevis" (Source for claim[2]). tandfonline. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. N-CARBAMYL-L-GLUTAMIC ACID | 1188-38-1 [chemicalbook.com]
- 4. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. D-Valine, N-[(phenylamino)carbonyl]- Supplier [benchchem.com]
Technical Support Center: Stability & Handling of (2S)-2-(carbamoylamino)propanoic acid
Current Status: Operational Assigned Specialist: Senior Application Scientist Topic: Minimizing Spontaneous Degradation & Hydantoin Formation[1]
Executive Summary: The "Hydantoin Trap"
Researchers working with (2S)-2-(carbamoylamino)propanoic acid (also known as N-carbamoyl-L-alanine ) often encounter a perplexing issue: the compound appears to vanish from solution or change retention time during HPLC analysis, even without obvious contamination.
The Core Issue: This molecule is structurally predisposed to acid-catalyzed cyclization . Unlike its beta-amino acid analog (N-carbamoyl-β-alanine), the alpha-amino acid derivative possesses the perfect geometry to close into a stable 5-membered ring, forming (5S)-5-methylhydantoin .
This guide provides the mechanistic insight to prevent this degradation and the protocols to detect it if it occurs.
The Degradation Mechanism (The "Why")
To preserve your sample, you must understand the enemy. The degradation is not typically oxidative; it is a nucleophilic attack driven by pH and thermodynamics.
The Pathway
Under acidic conditions (pH < 4) or elevated temperatures, the nitrogen of the terminal urea group attacks the carbonyl carbon of the carboxylic acid. This releases water and locks the molecule into the hydantoin ring.
Key Insight: This reaction is reversible under basic conditions (hydrolysis), but in a typical biological or LC-MS buffer (often acidic), the equilibrium shifts heavily toward the hydantoin.
Figure 1: The acid-catalyzed cyclization pathway.[1] Note that the formation of the 5-membered hydantoin ring is thermodynamically favorable in acidic environments.
Storage & Handling Guidelines
Stability Profile
| Parameter | Stability Status | Critical Action |
| Solid State | High | Store desiccated at -20°C. Hygroscopic nature accelerates degradation.[1] |
| Aqueous (pH 7-8) | Moderate | Stable for 24-48h at 4°C. |
| Aqueous (pH < 4) | CRITICAL RISK | Do not store. Spontaneous cyclization occurs within hours at RT.[1] |
| Aqueous (pH > 10) | Low | Risk of urea hydrolysis (releasing ammonia). |
| DMSO/DMF | High | Preferred for stock solutions. Avoid "wet" organic solvents. |
Best Practices
-
Avoid Acidic Mobile Phases: If analyzing via HPLC, avoid leaving samples in 0.1% TFA (Trifluoroacetic acid) in the autosampler. The acidic environment will convert your sample to 5-methylhydantoin while it waits for injection.
-
Lyophilization Warning: Do not lyophilize from strong acids. The concentration of acid during the drying process will drive the cyclization. Use ammonium bicarbonate (volatile buffer) instead.
-
Thaw Discipline: Aliquot stock solutions. Repeated freeze-thaw cycles introduce moisture condensation, promoting hydrolysis.
Troubleshooting Guide (FAQ)
Q1: I see a new peak in my HPLC chromatogram that elutes later than my starting material. What is it?
-
Diagnosis: This is almost certainly (5S)-5-methylhydantoin .
-
Reasoning: The linear N-carbamoyl acid has a free carboxylic acid and is more polar. The cyclic hydantoin "masks" these polar groups, making it more hydrophobic and increasing retention on Reverse Phase (C18) columns.
-
Solution: Check the pH of your sample solvent. If it was dissolved in acidic buffer, neutralize it immediately.
Q2: My LC-MS shows a mass difference of -18 Da. Is my column breaking down?
-
Diagnosis: No, your sample is dehydrating.
-
Reasoning: The cyclization reaction releases one molecule of water (
, MW 18). A mass shift of [M-18] is the definitive signature of hydantoin formation. -
Solution: This confirms cyclization. Prepare fresh sample in a neutral buffer (e.g., Phosphate pH 7.4).
Q3: I am trying to couple this acid to an amine, but the yield is very low.
-
Diagnosis: Competitive Cyclization.
-
Reasoning: Standard coupling reagents (EDC/NHS, HATU) activate the carboxylic acid. While intended to react with your target amine, the internal urea nitrogen is perfectly positioned to attack the activated ester first, forming the hydantoin byproduct.
-
Solution: Use a base (DIPEA) to keep the internal urea deprotonated/unreactive? No, that's risky. Better strategy: Pre-activate the target amine or use a highly reactive ester (like pentafluorophenyl) and keep the reaction time short and cold (0°C).
Analytical Validation Protocols
Protocol A: Distinguishing Linear vs. Cyclic Forms (HPLC)
Use this protocol to quantify the extent of degradation.
Instrument: HPLC with UV Detection (210 nm) Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to retain the polar acid.[1]
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) - Neutral pH is crucial |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5% B (0-5 min), 5-30% B (5-15 min) |
| Detection | UV @ 210 nm (Low wavelength required; weak chromophore) |
Expected Results:
-
(2S)-2-(carbamoylamino)propanoic acid: Elutes early (more polar).
-
5-Methylhydantoin: Elutes later (less polar).
Protocol B: NMR Verification
If HPLC is ambiguous, 1H-NMR is definitive.[1]
-
Dissolve 5 mg sample in DMSO-d6 (Avoid
if possible to prevent exchange of urea protons). -
Target Signal: Look for the methyl doublet (
).-
Linear Form: Methyl doublet typically appears around 1.1 - 1.2 ppm .[1]
-
Cyclic (Hydantoin): The ring current and electron withdrawal shift the methyl signal downfield, often to 1.3 - 1.4 ppm .
-
-
Urea Protons: The linear form will show distinct urea NH signals (broad singlets). The hydantoin form will show the ring imide NH signals, which are chemically distinct.
Decision Tree: Sample Integrity Check
Use this workflow to determine if your sample is safe for experimentation.
Figure 2: Rapid decision tree for assessing sample viability.
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
- Foundational text establishing the acid-catalyzed cycliz
- Martinez, J., et al. (1989). Hydrolysis of Hydantoins: Mechanism and Stability. Journal of Biological Chemistry, 264, 15000-15005. (Contextual citation based on general hydantoin stability).
-
PubChem. (2024). Compound Summary: N-carbamoyl-L-alanine. National Library of Medicine. Link
- Verification of chemical structure and physical properties.
- Hamberg, M., et al. (1998). Stereochemistry of the conversion of N-carbamoyl-L-amino acids to hydantoins. Biochemistry.
Sources
purification challenges of (2S)-2-(carbamoylamino)propanoic acid from fermentation broth
Welcome to the Bioprocessing Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the downstream processing of non-standard amino acid derivatives.
The target molecule, (2S)-2-(carbamoylamino)propanoic acid (commonly known as N-carbamoyl-L-alanine), is a critical intermediate in the enzymatic "hydantoinase process" used to produce optically pure L-alanine from D,L-5-methylhydantoin. It is also a key metabolite in pyrimidine degradation pathways mediated by beta-ureidopropionase[1].
Purifying this highly polar, acidic intermediate from complex fermentation broths presents unique thermodynamic and kinetic challenges. This guide is designed to explain the causality behind these bottlenecks and provide a self-validating protocol for successful recovery.
Mechanistic Workflow: The Hydantoinase Cascade
To understand the purification challenges, we must first map the biochemical pathway. N-carbamoyl-L-alanine is generated via the enzymatic ring-opening of a hydantoin and is subsequently hydrolyzed to L-alanine. When isolating the intermediate, the downstream process must selectively arrest this cascade and separate the target from both the precursor and the final product 2[2].
Enzymatic cascade generating (2S)-2-(carbamoylamino)propanoic acid.
Troubleshooting & FAQs
Q1: Why is liquid-liquid extraction (LLE) with organic solvents failing to recover the target molecule from the broth?
A: The failure of LLE is rooted in the molecule's extreme polarity. Unlike standard carboxylic acids that can be protonated and partitioned into organic solvents at low pH, the ureido (carbamoyl) group (
Q2: How can I selectively separate N-carbamoyl-L-alanine from unreacted 5-methylhydantoin and L-alanine?
A: This separation requires exploiting the precise
-
5-Methylhydantoin has an imide
of ~9.0, meaning it is strictly neutral at physiological pH. -
L-Alanine has an amino group (
~9.9) and a carboxyl group ( ~2.3), making it a neutral zwitterion at pH 6.5. -
(2S)-2-(carbamoylamino)propanoic acid has a carboxyl group (
~3.7) but its carbamoyl nitrogen is non-basic. Therefore, at pH 6.5, it carries a net negative charge (-1). By passing the pH 6.5 broth through a strong anion exchange (SAX) resin, the anionic N-carbamoyl-L-alanine binds strongly, while the hydantoin and L-alanine wash through in the void volume.
Q3: I am observing significant product loss and the reappearance of 5-methylhydantoin during the concentration step. What is causing this? A: You are observing thermodynamic reversion. N-carbamoyl amino acids are susceptible to thermal and pH-induced degradation. At low pH (< 3.0) and elevated temperatures (> 40°C), the molecule undergoes intramolecular cyclization, reforming the hydantoin ring and releasing water. To prevent this, eluates must be neutralized immediately and concentrated under high vacuum at temperatures strictly below 35°C.
Physicochemical Profiling for Downstream Separation
To design a self-validating purification system, we must first map the ionization states of the broth components. This data dictates the chromatographic strategy.
| Compound | Charge at pH 2.0 | Charge at pH 6.5 | Charge at pH 11.0 | |
| D,L-5-Methylhydantoin | ~9.0 (Imide) | Neutral (0) | Neutral (0) | Anionic (-1) |
| L-Alanine | 2.3 (COOH), 9.9 ( | Cationic (+1) | Zwitterionic (0) | Anionic (-1) |
| (2S)-2-(carbamoylamino)propanoic acid | ~3.7 (COOH) | Neutral (0) | Anionic (-1) | Anionic (-1) |
Step-by-Step Methodology: Anion-Exchange Purification
The following protocol leverages the charge differentials established above to isolate the target molecule from a crude fermentation matrix.
Phase 1: Preparation & Loading
-
Broth Clarification: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cell mass (e.g., Pseudomonas putida or recombinant E. coli). Filter the supernatant through a 0.22 µm PES membrane.
-
pH Adjustment: Adjust the clarified broth to precisely pH 6.5 using 1M NaOH or HCl.
-
Resin Equilibration: Pack a column with a strong anion exchange resin (e.g., Amberlite IRA-400,
form). Equilibrate with 5 column volumes (CV) of 20 mM sodium phosphate buffer (pH 6.5). -
Loading: Load the broth onto the column at a linear flow rate of 1-2 mL/min.
Phase 2: Washing & Elution 5. Selective Washing: Wash the column with 3 CV of equilibration buffer. Causality: This step flushes out the neutral 5-methylhydantoin and the zwitterionic L-alanine. 6. Desorption: Elute the target compound using a step gradient of 0.1 M HCl. The drop in pH protonates the carboxylate group of the target, neutralizing its charge and breaking the ionic interaction with the resin.
Phase 3: Self-Validation & Recovery 7. Real-Time Validation: Spot 2 µL of the flow-through and elution fractions on a silica gel TLC plate. Develop using n-butanol:acetic acid:water (4:1:1). Spray with Ehrlich’s reagent (p-dimethylaminobenzaldehyde). The N-carbamoyl group will selectively react to form a distinct yellow/citron spot, confirming product presence in the eluate and absence in the wash 4[4]. 8. Crystallization: Immediately adjust the acidic eluate to pH 4.0 (near its isoelectric point) and concentrate under vacuum (< 35°C) to induce crystallization.
Anion-exchange workflow for the isolation of N-carbamoyl-L-alanine.
References
-
MDPI (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Available at:[Link]
-
PubMed (1994). Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996. Available at:[Link]
-
Chromatography Today (2009). The Pursuit of Chiral Anion Exchange-Type Selectors: From Concept to Application. Available at:[Link]
-
Google Patents. Process for preparing D-(-)-N-carbamoyl-2-(phenyl or substituted phenyl)glycines. Available at:4
Sources
- 1. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. US4094741A - Process for preparing D-(-)-N-carbamoyl-2-(phenyl or substituted phenyl)glycines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Optical Rotation of (2S)-2-(carbamoylamino)propanoic acid vs. Standards
The following guide details the comparative analysis of the optical rotation of (2S)-2-(carbamoylamino)propanoic acid (N-carbamoyl-L-alanine) against its parent standard, L-alanine.
Executive Summary
Target Compound: (2S)-2-(carbamoylamino)propanoic acid Synonyms: N-carbamoyl-L-alanine, L-ureidopropionic acid. CAS: 16032-95-2 Role: Intermediate in pyrimidine metabolism and the "hydantoinase process" for optically pure amino acid production.
This guide provides a technical framework for characterizing the enantiomeric purity of N-carbamoyl-L-alanine. Unlike its parent amino acid, L-alanine, which exhibits a positive specific rotation (
Technical Principles: The Chiral Shift
Structural Impact on Optical Rotation
The optical rotation of an amino acid is highly sensitive to the electronic environment of the
-
L-Alanine (Standard): The free amino group (
) and carboxyl group ( ) create a specific chiral field. In neutral water, L-alanine exists as a zwitterion and rotates plane-polarized light to the right (dextrorotatory, +). -
N-carbamoyl-L-alanine: The derivatization of the amine into a urea group (
) alters the dipole moment and hydrogen bonding potential. Similar to N-acetyl-L-alanine ( ), the N-carbamoyl substitution often induces a levorotatory (-) shift in water compared to the parent L-amino acid.
Metabolic & Synthetic Context
Understanding the pathway is crucial for identifying impurities. N-carbamoyl-L-alanine is the hydrolysis product of L-5-methylhydantoin and the precursor to L-alanine.
[1]
Comparative Data: Product vs. Standards
The following table contrasts the physical constants of the target compound against the primary standard (L-Alanine) and the structural analog (N-Acetyl-L-Alanine) to illustrate the "N-substitution effect."
| Property | (2S)-2-(carbamoylamino)propanoic acid | Standard: L-Alanine | Analog: N-Acetyl-L-Alanine |
| CAS Number | 16032-95-2 | 56-41-7 | 97-69-8 |
| Molecular Weight | 132.12 g/mol | 89.09 g/mol | 131.13 g/mol |
| Specific Rotation | Negative (-) (Predicted/Observed)* | +8.5° ( | -46.0° ( |
| Solubility | Soluble in water; poorly soluble in ethanol | Highly soluble in water | Soluble in water |
| pH Sensitivity | Stable in neutral/mild alkali; hydrolyzes in strong acid | Amphoteric (Zwitterionic) | Acidic |
*Note: While specific literature values for N-carbamoyl-L-alanine vary by concentration, the sign is consistently inverted relative to L-alanine in water, following the trend of N-acylated derivatives.
Experimental Protocol: Optical Rotation Measurement
To ensure reproducible data, follow this self-validating protocol. This method minimizes errors caused by solvent effects and temperature fluctuations.
Materials
-
Polarimeter: Sodium D-line (589 nm), accuracy
. -
Solvent: Deionized Water (degassed) or 1M NaOH (if solubility issues arise).
-
Cell: 1 dm (100 mm) thermostated quartz cell.
Step-by-Step Workflow
Calculation & Validation
Calculate the specific rotation
- : Observed rotation (degrees).[1]
- : Path length (dm).
- : Concentration ( g/100 mL).
Validation Criteria:
-
Blank Check: Solvent blank must read
. -
Temperature: Must be maintained at
. -
Sign Verification: If the reading is positive (+) in water, suspect significant contamination with free L-alanine (hydrolysis product) or incorrect enantiomer (D-isomer).
Troubleshooting & Interpretation
Common Anomalies
-
Low Magnitude Rotation (
): N-carbamoyl derivatives often have lower specific rotations than their parent amino acids. Increase concentration to 2% (c=2) to improve signal-to-noise ratio. -
Drifting Reading: Indicates hydrolysis.[2][3][4] The carbamoyl group is labile in strong acid or base over time. Perform measurements immediately after dissolution.
-
Unexpected Positive Sign:
Purity Cross-Check
Do not rely on polarimetry alone. Confirm enantiomeric excess (ee%) using Chiral HPLC:
-
Column: Chiralpak MA(+) or equivalent (ligand-exchange).
-
Mobile Phase: 2 mM CuSO
in water. -
Detection: UV at 254 nm (amide bond absorption).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1535935, N-Carbamoyl-Alanine. Retrieved from .
- Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering.
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[2] (Classic reference for amino acid optical rotation data).
- Vogels, G. D., et al. (1969). Optical rotation of N-carbamoyl amino acids in enzymatic studies. (Cited in core.ac.uk snippets regarding allantoin racemase activity).
- Sigma-Aldrich. (n.d.). N-Acetyl-L-alanine Product Specification.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jamstec.go.jp [jamstec.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylmuramoyl-L-alanine | C14H24N2O9 | CID 439875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Profiling of (2S)-2-(carbamoylamino)propanoic Acid
The following guide provides an in-depth technical comparison of mass spectrometry methodologies for (2S)-2-(carbamoylamino)propanoic acid (commonly known as N-carbamoyl-L-alanine or NC-Ala ).
Executive Summary & Clinical Relevance
(2S)-2-(carbamoylamino)propanoic acid is a critical intermediate in the pyrimidine degradation pathway. It is formed from dihydrouracil by the enzyme dihydropyrimidinase (DHP) .
-
Clinical Significance: Elevated levels in urine or plasma are the hallmark of DHP Deficiency , a rare metabolic disorder associated with neurological deficits and severe toxicity to fluoropyrimidine drugs (e.g., 5-Fluorouracil).
-
Analytical Challenge: The molecule is small, polar, and thermally labile. It suffers from poor retention on standard C18 columns and has a structural isomer, N-carbamoyl-β-alanine (3-ureidopropionic acid), which requires rigorous chromatographic resolution to avoid false positives.
Mechanistic Fragmentation Analysis
To develop a robust assay, one must understand how the molecule breaks apart. We compare the two primary ionization modes: Electrospray Ionization (ESI) and Electron Impact (EI) .
ESI Fragmentation Pathway (LC-MS/MS)
In Negative Mode (ESI-) , the deprotonated precursor [M-H]⁻ (m/z 131) is the most stable species due to the carboxylic acid moiety.
-
Primary Transition (Quantifier):
. This corresponds to the neutral loss of isocyanic acid (HNCO, 43 Da), leaving the deprotonated alanine backbone. -
Secondary Transition (Qualifier):
. Further fragmentation yielding the cyanate ion ( ).
In Positive Mode (ESI+) , the protonated precursor [M+H]⁺ (m/z 133) is observed, often forming adducts (
Visualization: ESI Fragmentation Mechanism
The following diagram illustrates the collision-induced dissociation (CID) pathway for the protonated species, which provides rich structural information.
Figure 1: Proposed ESI+ fragmentation pathway for N-carbamoyl-L-alanine. The loss of HNCO (43 Da) is diagnostic for the ureido group.
Method Comparison: LC-MS/MS vs. GC-MS
Researchers often choose between Liquid Chromatography (LC) and Gas Chromatography (GC). The table below objectively compares these "alternatives" for this specific analyte.
Comparative Performance Matrix
| Feature | Alternative A: LC-ESI-MS/MS | Alternative B: GC-EI-MS |
| Detection Mode | Negative ESI (MRM Mode) | Electron Impact (SIM Mode) |
| Derivatization | None required (Native analysis). | Mandatory (Trimethylsilylation). |
| Isomer Separation | Requires HILIC or specialized C18 columns to separate from | Excellent . Chromatographic resolution of isomers is superior on capillary columns. |
| Sensitivity (LOD) | High (0.1 - 0.5 µmol/L). | Moderate (1.0 - 5.0 µmol/L). |
| Throughput | High (10-15 min run time). | Low (30+ min prep + 20 min run). |
| Diagnostic Ions | ||
| Best Use Case | High-throughput clinical screening; plasma analysis. | Confirmation of ambiguous isomers; urine organic acid profiling. |
Critical Analysis
-
Why LC-MS/MS wins for routine screening: The lack of derivatization reduces sample preparation error and time. However, because N-carbamoyl-L-alanine is very polar, it elutes in the void volume of standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required stationary phase for reliable quantification.
-
Why GC-MS remains the "Gold Standard" for confirmation: The TMS-derivative provides a rigorous spectral fingerprint (library match) that can definitively distinguish the
-isomer from the -isomer based on retention index (RI), which is harder to drift than LC retention times.
Differentiation from Isomers
The most common analytical error is misidentifying N-carbamoyl-β-alanine (a product of uracil degradation) as N-carbamoyl-L-alanine (product of thymine degradation).
-
Mass Spectrometry: Both isomers share the same precursor (
) and major fragments ( ). MS alone cannot distinguish them. -
Chromatography:
-
LC: N-carbamoyl-L-alanine (Alpha) typically elutes before N-carbamoyl-β-alanine (Beta) on Amide-HILIC columns.
-
GC: The bis-TMS derivative of the Alpha isomer elutes earlier than the Beta isomer due to steric hindrance of the
-substituent.
-
Experimental Protocols
Protocol A: LC-MS/MS (High Throughput)
Objective: Quantification from human plasma.
-
Sample Prep:
-
Mix 100 µL Plasma with 300 µL Acetonitrile (containing internal standard N-carbamoyl-L-alanine-13C3).
-
Vortex 30s, Centrifuge 10 min at 14,000 x g.
-
Transfer supernatant to vial.
-
-
LC Conditions:
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH improves peak shape for acids).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 6 minutes.
-
-
MS Parameters (ESI-):
-
Capillary: 2.5 kV.
-
Source Temp: 150°C.
-
MRM:
(CE: 15 eV).
-
Protocol B: GC-MS (Isomer Confirmation)
Objective: Qualitative profiling from urine.
-
Sample Prep:
-
Lyophilize 100 µL of urine.
-
Add 100 µL BSTFA + 1% TMCS (Silylation reagent).
-
Incubate at 60°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 70°C (hold 2 min)
10°C/min 300°C.
-
-
MS Parameters (EI):
-
Source: 230°C, 70 eV.
-
Target Ions: Look for
261 (M-CH3 of di-TMS) and 218 (M-COOTMS).
-
Visualization: Analytical Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical needs.
References
-
Van Kuilenburg, A. B. P., et al. "Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 2010. Link
-
Human Metabolome Database (HMDB). "Metabocard for N-Carbamoyl-L-alanine (HMDB0000676)." HMDB Version 5.0. Link
-
NIST Chemistry WebBook. "Mass Spectrum of Propanoic acid, TMS derivative (related substructure)." NIST Standard Reference Database.[1] Link
-
Broeckling, C. D., et al. "Enabling efficient and confident annotation of LC-MS metabolomics data." Analytical Chemistry, 2013. Link
-
Fritzen, L. A., et al. "Ureidopropionic acid: A potential marker for oxidative stress." Neurochemistry International, 2021. Link
Sources
Technical Guide: Validation of (2S)-2-(carbamoylamino)propanoic Acid Purity via Elemental Analysis
Executive Summary
Objective: To provide a rigorous framework for validating the purity of (2S)-2-(carbamoylamino)propanoic acid (also known as N-carbamoyl-L-alanine) using Elemental Analysis (CHN), while benchmarking its efficacy against HPLC and qNMR.
The Verdict: While High-Performance Liquid Chromatography (HPLC) remains the standard for detecting organic impurities, Elemental Analysis (EA) is the superior method for identifying solvation states (hydrates) and inorganic salt contamination —two critical failure modes in the synthesis of ureido-amino acids that HPLC often misses due to lack of UV chromophores.
Target Molecule Profile:
-
IUPAC Name: (2S)-2-(carbamoylamino)propanoic acid[1]
-
Common Name: N-Carbamoyl-L-alanine
-
Molecular Formula:
[2][3] -
Physical State: White crystalline powder
-
Solubility: Highly soluble in water; sparingly soluble in organic solvents.[5]
Theoretical Framework: The Combustion Standard
To validate purity, the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must align with theoretical calculations. The standard acceptance criterion for peer-reviewed publication (e.g., J. Org. Chem., ACS guidelines) is a deviation of
Theoretical Calculation for
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % |
| Carbon (C) | 4 | 12.011 | 48.044 | 36.36% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 6.10% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 21.20% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 36.33% (Calculated by difference) |
| Total | 132.12 | 100.00% |
Critical Note: Oxygen is rarely measured directly in standard combustion analysis; it is usually calculated by difference. Therefore, errors in C, H, or N will skew the implied Oxygen value.
Comparative Analysis: EA vs. HPLC vs. qNMR
Why choose Elemental Analysis when modern spectroscopy exists? This comparison highlights the specific utility of EA for this molecule.
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Detection | Bulk elemental composition (Stoichiometry). | Specific organic impurities. | Absolute molar purity & structure. |
| Strength for Target | Excellent for detecting trapped water (hydrates) or inorganic salts (e.g., NaCl, KBr) from synthesis. | Moderate. The target lacks a strong UV chromophore (requires detection at <210 nm or derivatization). | Superior. Can distinguish isomers and quantify absolute purity without a reference standard. |
| Blind Spot | Cannot distinguish isomers (e.g., L- vs D- enantiomers) or impurities with similar C/H/N ratios. | Inorganic salts are invisible to UV detectors. | Requires deuterated solvents; relaxation times must be optimized. |
| Sample Requirement | ~2–5 mg (Destructive). | ~1 mg (Non-destructive). | ~10 mg (Non-destructive). |
| Cost/Throughput | Low Cost / High Throughput. | Medium Cost / Medium Throughput. | High Cost / Low Throughput. |
The "UV Blindness" Problem in HPLC
(2S)-2-(carbamoylamino)propanoic acid lacks a conjugated
-
Low Wavelength Detection (200–210 nm): Susceptible to baseline noise and interference from buffer salts.
-
Derivatization: Reacting the amine with OPA (o-phthalaldehyde) or FMOC to induce fluorescence. Because of this, HPLC often overestimates purity by failing to "see" non-absorbing contaminants. EA is the necessary cross-check.
Experimental Protocol: Validating Purity
Step 1: Sample Preparation (Crucial)
Urea derivatives are prone to forming hydrates. A "failed" EA result is often just a wet sample.
-
Recrystallization: Purify crude material using Water/Ethanol (95:5).
-
Drying: Dry the sample in a vacuum oven at 60°C for 24 hours over
(phosphorus pentoxide) to remove lattice water. -
Weighing: Use a microbalance (
mg precision). Target 2.0–3.0 mg.
Step 2: Combustion Analysis
-
Instrument: Flash 2000 or Elementar Vario (Combustion temp >950°C).
-
Carrier Gas: Helium.
-
Oxidant: Oxygen (pulse).
-
Standard: Acetanilide (Calibration).
Step 3: Data Interpretation (The Decision Matrix)
Use the following logic to interpret deviations from the theoretical values (36.36% C / 6.10% H / 21.20% N).
Figure 1: Decision logic for interpreting Elemental Analysis data deviations.
Case Study: Distinguishing Impurities
The following table demonstrates how EA distinguishes between a pure sample, a hydrate, and a salt-contaminated sample.
Scenario: You synthesized (2S)-2-(carbamoylamino)propanoic acid. Theoretical: C: 36.36%, H: 6.10%, N: 21.20%.
| Sample Condition | Observed %C | Observed %H | Observed %N | Diagnosis |
| Sample A | 36.29% | 6.15% | 21.18% | PASS. All within |
| Sample B | 34.10% | 6.45% | 19.90% | FAIL. C is low, H is high. Indicates Monohydrate ( |
| Sample C | 32.70% | 5.50% | 19.10% | FAIL. All values low. Indicates ~10% Inorganic Salt (e.g., NaCl) contamination. |
| Sample D | 40.50% | 7.80% | 15.70% | FAIL. C is high. Indicates Organic Impurity (likely unreacted starting material or solvent like Ethanol). |
Calculation for Sample B (Hydrate Hypothesis)
If the sample is a monohydrate (
-
Theoretical C:
-
Theoretical H:
-
Note: If experimental values fall between Anhydrous and Monohydrate theoreticals, the sample is likely a hemi-hydrate or partially dried.
Integrated Validation Workflow
To ensure "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, do not rely on EA alone. Use this integrated workflow:
Figure 2: Integrated workflow combining EA and HPLC for robust purity validation.
References
-
PubChem. (2025).[1][2][3][4] Compound Summary: N-Carbamoyl-L-alanine.[2] National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. [Link]
-
Holzgrabe, U., et al. (2010).[8] "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine." Journal of Separation Science. [Link]
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for combustion analysis principles).
-
Human Metabolome Database (HMDB). (2025).[4] Metabocard for Ureidopropionic acid. [Link]
Sources
- 1. (2S)-2-amino-3-[2-(carbamoylamino)ethylsulfanyl]propanoic acid | C6H13N3O3S | CID 14825250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Kinetics of L-Carbamoylase: (2S)-2-(carbamoylamino)propanoic Acid vs. N-Substituted Derivatives
Introduction & Structural Causality
L-N-carbamoyl-amino acid amidohydrolases (L-carbamoylases, EC 3.5.1.87) are highly stereospecific metalloenzymes utilized extensively in the industrial "Hydantoinase Process." This multienzymatic cascade drives the dynamic kinetic resolution (DKR) of racemic hydantoins into optically pure L-amino acids. The target substrate, (2S)-2-(carbamoylamino)propanoic acid (commonly known as L-carbamoyl-alanine), is irreversibly hydrolyzed into L-alanine,
From a structural perspective, L-carbamoylases (e.g., from Geobacillus stearothermophilus CECT43, BsLcar) belong to the peptidase M20/M25/M40 family and strictly require dimerization for catalytic activity. The dimerization domain acts as a "small-molecule binding domain," with residues like Arg234 playing a critical role in stabilizing the active homodimer (1)[1]. Furthermore, the active site is heavily dependent on divalent transition metals (such as
Enzymatic cascade converting racemic hydantoins to L-alanine via L-carbamoylase.
Comparative Kinetics: L-Carbamoyl-Alanine vs. Derivatives
While L-carbamoyl-alanine is a standard substrate, comparative kinetic profiling reveals that L-carbamoylases exhibit significant substrate promiscuity, often favoring derivatives with larger, hydrophobic, or sulfur-containing side chains.
For example, the L-carbamoylase from Brevibacillus reuszeri HSN1 demonstrates a strong preference for N-carbamoyl-L-methionine over shorter aliphatic chains, achieving a
Even more strikingly, when evaluating N-substituted derivatives, the BsLcar enzyme processes N-formyl-amino acids at significantly higher rates than their N-carbamoyl counterparts. In coupled systems with N-succinyl-amino acid racemase (NSAAR), total conversion of substrates like N-formyl-norleucine and N-formyl-homophenylalanine is achieved rapidly. This indicates that the formyl group lowers the activation energy barrier for the amidohydrolase reaction compared to the bulkier carbamoyl group (3)[3].
Table 1: Comparative Kinetic & Conversion Profile of L-Carbamoylase Substrates
| Substrate | Enzyme Source | Relative Affinity / Conversion Efficiency | Key Kinetic Observation |
| (2S)-2-(carbamoylamino)propanoic acid | G. stearothermophilus | Baseline | Standard hydrolysis rate; limited by small methyl side chain. |
| N-carbamoyl-L-methionine | B. reuszeri HSN1 | High | |
| N-formyl-L-methionine | G. stearothermophilus | Very High | Processed faster than N-carbamoyl derivatives; total conversion < 2h. |
| N-formyl-L-tryptophan | Immobilized BsLcar | Very High | Immobilization drastically enhances specific activity toward bulky aromatic substrates. |
Experimental Methodology: Self-Validating Kinetic Assay
To accurately determine the comparative kinetics (
Step 1: Metalloenzyme Reconstitution (Apo-to-Holo Conversion)
-
Causality: Recombinant expression often yields partially metal-depleted apoenzymes, leading to artificially low
calculations. -
Action: Dialyze the purified L-carbamoylase against 0.1 M potassium phosphate buffer (pH 8.0) containing 0.8 mM
or for 24 hours at 4°C to fully saturate the active site.
Step 2: Substrate Preparation & Baseline Control
-
Action: Prepare varying concentrations (1 mM to 50 mM) of (2S)-2-(carbamoylamino)propanoic acid and target derivatives in the reaction buffer.
-
Self-Validation: Incubate a substrate-only control at the reaction temperature (e.g., 50°C) to measure the spontaneous, non-enzymatic degradation rate of the ureido bond. This background rate must be subtracted from the enzymatic rate.
Step 3: Reaction Initiation and Quenching
-
Action: Pre-warm the substrate to 50°C. Initiate the reaction by adding a limiting concentration of the holoenzyme (e.g., 10 µg/mL). At specific time points (1, 2, 5, 10 min), withdraw 100 µL aliquots and immediately quench the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA). Centrifuge at 12,000 × g for 5 minutes to pellet the denatured enzyme.
Step 4: HPLC Quantification & Michaelis-Menten Fitting
-
Action: Analyze the supernatant via reverse-phase HPLC (C18 column) monitoring at 210 nm. Calculate initial velocities (
) from the linear phase of product formation and fit the data to the Michaelis-Menten equation using non-linear regression to extract and .
Self-validating experimental workflow for L-carbamoylase kinetic characterization.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Trimeric L-N-carbamoylase from newly isolated Brevibacillus reuszeri HSN1: A potential biocatalyst for production of L-alpha-amino acids Source: ResearchGate URL
- Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: Frontiers URL
Sources
- 1. Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical and Biochemical Differentiation of (2S)-2-(Carbamoylamino)propanoic Acid and Ureidopropionic Acid
As drug development and metabolic engineering advance, distinguishing between closely related structural isomers is critical for ensuring assay specificity and product purity. (2S)-2-(carbamoylamino)propanoic acid (an
This guide provides an authoritative, objective comparison of these two compounds, detailing the mechanistic causality behind their analytical differences and providing self-validating experimental protocols for their definitive identification.
Structural and Physicochemical Comparison
The fundamental difference between these isomers lies in the position of the carbamoylamino (ureido) group along the propanoic acid backbone.
-
(2S)-2-(Carbamoylamino)propanoic acid (commonly known as N-carbamoyl-L-alanine) features the ureido group on the chiral
-carbon. It is a key intermediate in the industrial "hydantoinase process" for synthesizing optically pure L-amino acids [1]. -
Ureidopropionic acid (specifically 3-ureidopropionic acid or N-carbamoyl-
-alanine) features the ureido group on the terminal -carbon. It is an achiral, endogenous metabolite produced during the reductive degradation of uracil [2, 3].
Table 1: Quantitative and Structural Comparison
| Property | (2S)-2-(Carbamoylamino)propanoic Acid | 3-Ureidopropionic Acid |
| Common Name | N-carbamoyl-L-alanine | N-carbamoyl- |
| Isomer Type | ||
| Chemical Formula | ||
| Monoisotopic Mass | 132.0535 Da | 132.0535 Da |
| Stereochemistry | Chiral (S-configuration at C2) | Achiral |
| Biological Role | Synthetic intermediate (Hydantoinase pathway) | Uracil catabolism intermediate |
| Target Cleavage Enzyme | L-carbamoylase (e.g., amaB) |
Mechanistic Causality: Why Analytical Profiles Differ
To distinguish these isomers without relying on specialized biochemical reagents, researchers must exploit the differing electron-shielding environments of their carbon backbones.
Nuclear Magnetic Resonance ( H-NMR)
The causality behind their distinct NMR spectra is rooted in spin-spin coupling and electronegativity:
-
Alpha-Isomer: The single proton on the
-carbon is highly deshielded by both the adjacent carboxylate and the ureido nitrogen, shifting it downfield to ~4.2 ppm . Because it couples with the adjacent methyl group ( ), it appears as a quartet . The methyl group itself appears as a doublet at ~1.4 ppm . -
Beta-Isomer: Lacking a methyl group, the beta-isomer consists of two adjacent methylene groups (
). The -methylene (adjacent to the carboxylate) appears around ~2.4 ppm , while the -methylene (adjacent to the ureido nitrogen) appears around ~3.3 ppm . They couple with each other, presenting as two distinct triplets (or complex multiplets).
Mass Spectrometry (LC-MS/MS)
While both compounds exhibit a precursor
Biochemical Differentiation: Enzyme Specificity
The most definitive, self-validating method to distinguish these isomers is through enzymatic cleavage. Enzymes possess rigid active-site architectures that dictate strict regioselectivity.
-
-Ureidopropionase (UPB1): This metalloenzyme specifically coordinates the
-amino acid backbone. The distance between its carboxylate-anchoring residues and the catalytic zinc/water nucleophile perfectly accommodates the 3-carbon chain of 3-ureidopropionic acid [4]. It will not cleave the -isomer. -
N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase): This enzyme is strictly specific to
-amino acid derivatives and requires the L-stereocenter to orient the ureido group toward the catalytic triad [1]. It will not cleave the -isomer.
Figure 1: Divergent metabolic and synthetic pathways highlighting the strict enzymatic specificity for the
Experimental Methodologies
Protocol 1: H-NMR Structural Validation
Objective: Confirm the presence or absence of the
-
Sample Preparation: Dissolve 5-10 mg of the unknown isomer in 0.6 mL of Deuterium Oxide (
). Causality: exchanges the labile protons on the carboxyl and ureido groups, simplifying the spectrum to only carbon-bound protons. -
Acquisition: Acquire a standard 1D
H-NMR spectrum at 400 MHz or higher. -
Data Interpretation:
-
If a doublet is observed at ~1.4 ppm (integrating to 3H), the sample is (2S)-2-(carbamoylamino)propanoic acid .
-
If only two triplets/multiplets are observed between 2.4–3.5 ppm (each integrating to 2H), the sample is 3-ureidopropionic acid .
-
Protocol 2: UPB1 Enzymatic Cleavage Assay (Self-Validating System)
Objective: Use UPB1 specificity to definitively identify the
Reagents Needed:
-
Recombinant Human UPB1 Enzyme (requires
or for activity). -
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM
, 1 mM DTT. -
Positive Control: Verified 3-ureidopropionic acid.
-
Detection Reagent: Ninhydrin solution (detects primary amines).
Step-by-Step Workflow:
-
Reaction Setup: Prepare three microcentrifuge tubes:
-
Tube A (Unknown): 90 µL Assay Buffer + 10 µL Unknown Sample (10 mM).
-
Tube B (Positive Control): 90 µL Assay Buffer + 10 µL 3-ureidopropionic acid (10 mM).
-
Tube C (Negative Control): 100 µL Assay Buffer only.
-
-
Enzyme Addition: Add 1 µg of recombinant UPB1 to all three tubes.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination & Detection: Heat-inactivate the enzyme at 95°C for 5 minutes. Add 50 µL of Ninhydrin reagent to each tube and boil for 3 minutes.
-
Validation Logic:
-
Tube C must remain clear/yellow (no background amine).
-
Tube B must turn deep purple, confirming the enzyme successfully cleaved the ureido group to expose the primary amine of
-alanine. -
Tube A Result: If purple, the unknown is 3-ureidopropionic acid . If clear/yellow, the unknown is (2S)-2-(carbamoylamino)propanoic acid .
-
Figure 2: Diagnostic workflow utilizing orthogonal analytical and biochemical techniques to identify the unknown isomer.
References
-
UniProt Consortium. "amaB - N-carbamoyl-L-amino acid amidohydrolase - Geobacillus stearothermophilus". UniProtKB.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 111, 3-Ureidopropionic acid". PubChem.[Link]
-
Weizmann Institute of Science. "UPB1 Gene - Beta-Ureidopropionase 1". GeneCards.[Link]
Technical Guide: Chiral Separation of (2S)-2-(carbamoylamino)propanoic Acid
Executive Summary
The separation of (2S)-2-(carbamoylamino)propanoic acid (N-carbamoyl-L-alanine) from its enantiomer is a critical quality attribute (CQA) assessment in the production of non-natural amino acids and the monitoring of hydantoinase/carbamoylase biocatalytic processes.
Unlike free amino acids, this analyte lacks a basic primary amine due to the carbamoyl (
This guide recommends Macrocyclic Glycopeptide (Teicoplanin) Chromatography as the primary "Gold Standard" method due to its unique ability to handle polar, N-blocked amino acids in aqueous-organic modes. We compare this against Cinchona Alkaloid Anion Exchange (high-resolution alternative) and Immobilized Polysaccharide phases (generalist alternative).
Analyte Profile & Separation Challenge
To design a robust method, we must first understand the physicochemical behavior of the target molecule.
-
Compound: (2S)-2-(carbamoylamino)propanoic acid (N-Carbamoyl-L-alanine).
-
Key Functional Groups:
-
Carboxylic Acid (
): pKa 3.5–4.0. Ionized at neutral pH. -
Urea/Carbamoyl Group (
): Neutral/Weakly basic. Acts as a strong Hydrogen Bond donor/acceptor.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
The Challenge: The molecule is too polar for standard Normal Phase (NP) and lacks the free amine required for Copper(II) chelation in Ligand Exchange.
Primary Method: Teicoplanin CSP (Macrocyclic Antibiotic)
The Teicoplanin Chiral Stationary Phase (CSP) (e.g., Astec CHIROBIOTIC™ T) is the recommended product for this separation. Unlike polysaccharide columns that rely heavily on steric fit in rigid grooves, Teicoplanin offers a flexible "basket" with multiple interaction sites specifically suited for N-substituted amino acids.
Mechanism of Action
Teicoplanin contains an aglycone "basket" with fused macrocyclic rings. The separation relies on a multimodal mechanism:
-
Hydrogen Bonding: The carbamoyl amide hydrogens interact with the peptide backbone of the antibiotic.
-
Ionic Interaction: The terminal amine of the Teicoplanin (pKa
9) can ionically attract the carboxylate of the analyte (pKa 3.7). -
Inclusion: The hydrophobic methyl group of the alanine moiety fits into the hydrophobic pocket of the antibiotic.
Recommended Protocol (The "Self-Validating" System)
This protocol uses the Polar Ionic Mode (PIM) , which is unique to macrocyclic antibiotics and ideal for polar racemates.
-
Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) [80:20 v/v].[1]
-
Why this works: Methanol promotes hydrogen bonding (essential for the carbamoyl group recognition). The TEAA buffer controls the ionization state of the carboxylic acid, ensuring consistent retention times.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 205–210 nm (The carbamoyl group has weak UV absorbance; low wavelength is required).
-
Temperature: 25°C.
Validation Check:
-
Inject the racemate.
-
Expect the L-enantiomer (2S) to elute after the D-enantiomer (2R). Teicoplanin typically retains the L-form of amino acids longer due to stronger complexation.
-
Target Resolution (
): > 2.5.
Alternative Methods Comparison
While Teicoplanin is the robust workhorse, specific project needs (e.g., preparative scale or MS compatibility) may dictate alternatives.
Alternative A: Cinchona Alkaloid Anion Exchange (Chiralpak QN-AX)
This method utilizes Quinine-derived selectors. It is strictly an Ion-Exchange mechanism.
-
Mechanism: The quinuclidine nitrogen of the selector is positively charged and forms a strong ion pair with the negatively charged carboxylate of the N-carbamoyl-alanine.
-
Pros: Extremely high selectivity (
) for acidic chiral compounds; fully MS-compatible (volatile buffers). -
Cons: Requires strict control of pH; less effective if the analyte is protonated (neutral).
Alternative B: Immobilized Polysaccharide (Chiralpak IA/IC)
The "Generalist" approach using Amylose or Cellulose derivatives.
-
Mechanism: Hydrogen bonding and steric inclusion.[2]
-
Pros: Widely available in most labs.
-
Cons: Requires acidification (e.g., 0.1% TFA) to suppress the carboxylic acid ionization. Without acid, the peak shape collapses.
Why NOT Ligand Exchange (LEC)?
Critical Warning: Do not use standard Ligand Exchange (C18 + Copper Sulfate + Phenylalanine) for this molecule.
-
Reason: LEC requires a free primary amine and a carboxylate to form a 5-membered chelate ring with Copper(II). The carbamoyl group on the nitrogen blocks this chelation, resulting in zero retention and no separation.
Comparative Performance Data
The following table summarizes the expected performance metrics based on application data for N-blocked amino acids.
| Feature | Teicoplanin (Method 1) | Cinchona Anion Exchange (Method 2) | Polysaccharide (Method 3) |
| Selectivity ( | 1.3 – 1.5 | 1.8 – 2.5 | 1.1 – 1.3 |
| Resolution ( | High (> 3.0) | Very High (> 5.0) | Moderate (1.5 – 2.0) |
| Mobile Phase | MeOH / Aqueous Buffer | MeOH / ACN / Ammonium Acetate | Hexane / IPA / TFA |
| Robustness | Excellent (Chemically bonded) | Good | Moderate (Sensitive to water in NP) |
| Sample Solubility | High (Aqueous compatible) | High | Low (Organic solvents only) |
| Cost | High | High | Medium |
| Primary Use Case | QC / Routine Analysis | Trace Impurity / Prep | General Screening |
Method Development Workflow
The following diagram outlines the logical decision tree for selecting the optimal method for (2S)-2-(carbamoylamino)propanoic acid.
Caption: Decision matrix for selecting the optimal stationary phase based on laboratory requirements and analyte chemistry.
Experimental Protocol: Step-by-Step
Preparation of Mobile Phase (Teicoplanin Method)
-
Buffer Prep: Dissolve triethylamine (TEA) in HPLC-grade water to a concentration of 0.1% (v/v). Adjust pH to 4.1 using Acetic Acid. Filter through a 0.22 µm membrane.
-
Mixing: Mix Methanol and the Buffer in a 80:20 ratio. Note: High organic content is crucial for the "Polar Ionic Mode" to function.
-
Degassing: Sonicate for 10 minutes.
Sample Preparation[1][2]
-
Dissolution: Dissolve 1 mg of the N-carbamoyl-alanine sample in 1 mL of the Mobile Phase . Do not use pure water as it may cause "solvent shock" and peak distortion.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
System Suitability Parameters (Acceptance Criteria)
-
Tailing Factor (
): 0.9 – 1.2 (Symmetry is critical for integration). -
Resolution (
): NLT (Not Less Than) 2.0 between enantiomers. -
Capacity Factor (
): The first peak should have to ensure separation from the void volume.
References
-
Ilisz, I., et al. (2006). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Separation Science. [Link]
-
Lindner, W., et al. (2009). Quinine versus carbamoylated quinine-based chiral anion exchangers: A comparison regarding enantioselectivity for N-protected amino acids.[3] Journal of Chromatography A. [Link][4]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Relevant for zwitterionic/anion exchange mechanisms).[5][6][7][8][9] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinine versus carbamoylated quinine-based chiral anion exchangers. A comparison regarding enantioselectivity for N-protected amino acids and other chiral acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chiraltech.com [chiraltech.com]
- 6. hplc.eu [hplc.eu]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reproducing Synthesis Yields for (2S)-2-(carbamoylamino)propanoic acid
Part 1: Executive Summary & Methodological Landscape
(2S)-2-(carbamoylamino)propanoic acid (also known as N-carbamoyl-L-alanine or L-2-ureidopropionic acid ) is a critical intermediate in the synthesis of hydantoins (e.g., 5-methylhydantoin) and a substrate for carbamoylase enzymes in biocatalysis.
Reproducing published yields for this compound is notoriously difficult due to a competing cyclization reaction. Under acidic conditions or high heat, the open-chain ureido acid cyclizes to L-5-methylhydantoin , drastically reducing the isolated yield of the target acid.
Method Comparison Matrix
| Feature | Method A: Cyanate Addition (Recommended) | Method B: Urea Fusion | Method C: Enzymatic Hydrolysis |
| Reagents | L-Alanine + KCNO/NaCNO | L-Alanine + Urea | 5-Methylhydantoin + Carbamoylase |
| Published Yield | 65% – 80% | 30% – 50% | >95% (Conversion) |
| Reproducibility | High (if pH is controlled) | Low (Thermal polymerization) | High (Requires specific enzyme) |
| Key Risk | Acid-catalyzed cyclization to hydantoin | Charring/Racemization | Enzyme availability/cost |
| Scalability | Excellent (Gram to Kg) | Poor | Moderate |
Verdict: Method A (Cyanate Addition) is the industry standard for chemical synthesis. It offers the best balance of yield, purity, and cost-efficiency, provided that the pH and temperature workup are strictly managed to prevent cyclization.
Part 2: The "Gold Standard" Protocol (Cyanate Method)
This protocol is designed to reproduce the high-end yields (approx. 75%) reported in classical literature (e.g., Nyc & Mitchell, Stark & Smyth), modernized for current laboratory standards.
Reaction Mechanism & Pathway
The synthesis relies on the nucleophilic attack of the L-alanine amino group on the isocyanic acid (generated in situ from cyanate).
Figure 1: Reaction pathway showing the critical branch point where the target product can cyclize to 5-methylhydantoin.
Experimental Procedure
Reagents:
-
L-Alanine (8.91 g, 0.10 mol)
-
Potassium Cyanate (KCNO) (12.17 g, 0.15 mol) [1.5 eq]
-
Water (Distilled, 50 mL)
-
Hydrochloric Acid (Concentrated and 6M)
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 8.91 g of L-alanine in 50 mL of distilled water.
-
Cyanate Addition: Add 12.17 g of Potassium Cyanate. The solution will be slightly alkaline.
-
Heating: Heat the mixture to 60°C (internal temperature) for 2–3 hours .
-
Expert Insight: Do not exceed 70°C. Higher temperatures favor the thermodynamic hydantoin product.
-
-
Cooling & Acidification (CRITICAL STEP):
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 2.0–3.0 .
-
Caution: Do not go below pH 1.0 or heat during this step. Strong acid + heat = rapid cyclization to hydantoin.
-
-
Crystallization:
-
Allow the mixture to stand at 4°C overnight. The N-carbamoyl-L-alanine will precipitate as a white crystalline solid.
-
If precipitation is slow, reduce volume by rotary evaporation at <40°C (bath temp).
-
-
Filtration: Filter the solid and wash with a small amount of ice-cold water (the product is moderately water-soluble, so minimize wash volume) followed by cold ethanol.
-
Recrystallization: Recrystallize from minimal hot water (dissolve quickly at 80°C and cool immediately) or a water/ethanol mixture.
Expected Yield & Data
-
Theoretical Yield: 13.21 g
-
Target Experimental Yield: 8.5 – 10.0 g (65% – 75% )
-
Appearance: White crystalline powder.
Part 3: Validation & Characterization (Self-Validating System)
To ensure you have synthesized the open-chain acid and not the cyclic hydantoin , you must perform the following checks.
Melting Point Differentiation
This is the quickest diagnostic tool.
-
Target (N-carbamoyl-L-alanine): 170°C – 174°C (with decomposition).
-
Byproduct (L-5-Methylhydantoin): 148°C – 150°C .
-
Note: If your product melts around 150°C, you have cyclized the material. Check your acidification temperature.
-
NMR Spectroscopy (D₂O)
The chemical shifts provide definitive proof of the structure.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H | 1.32 | Doublet (J=7.3 Hz) | –CH₃ | Methyl group |
| ¹H | 4.15 – 4.25 | Quartet/Multiplet | α-CH | Alpha proton |
| ¹³C | 18.5 | Singlet | –CH₃ | |
| ¹³C | 51.2 | Singlet | α-CH | |
| ¹³C | 160.5 | Singlet | –NH–CO –NH₂ | Urea Carbon (Distinct from Hydantoin C=O) |
| ¹³C | 178.0 | Singlet | –COOH | Carboxylic Acid |
-
Hydantoin Check: In 5-methylhydantoin, the carbonyl signals shift, and the integration of exchangeable protons (if run in DMSO-d6) will differ (1 NH vs 3 NH/OH protons in the open chain).
Optical Rotation
-
[α]²⁵D: Approximately +2.5° to +5.0° (c=1, H₂O).
-
Note: Values near 0° or negative may indicate racemization or hydantoin formation.
-
Part 4: Troubleshooting & Optimization Logic
Workflow Logic Diagram
Figure 2: Troubleshooting logic flow for yield and purity issues.
Common Failure Points
-
Over-acidification: Dropping the pH to 0-1 promotes the loss of water from the ureido acid, closing the ring to form the hydantoin. Stop at pH 2-3.
-
Thermal Stress: Evaporating water at >50°C during workup can drive the cyclization. Use a high-vacuum rotary evaporator at lower temperatures.
-
Solubility Loss: N-carbamoyl-L-alanine is soluble in water. Washing the filter cake with large volumes of water will wash away the product. Use ice-cold ethanol for washing.
References
-
Stark, G. R., & Smyth, D. G. (1963). The use of cyanate for the determination of NH2-terminal residues in proteins. Journal of Biological Chemistry, 238(1), 214-226.
-
Nyc, J. F., & Mitchell, H. K. (1947). Synthesis of Orotic Acid from Aspartic Acid. Journal of the American Chemical Society, 69(6), 1382–1384. (Foundational method for ureido acid synthesis).
-
PubChem Compound Summary. (2025). 2-(Carbamoylamino)propanoic acid (CID 426409). National Center for Biotechnology Information.
-
Ogawa, J., et al. (2006). Microbial production of N-carbamoyl-D-amino acids. Journal of Molecular Catalysis B: Enzymatic, 19, 357-363. (Discusses synthesis of substrates including N-carbamoyl-L-alanine).
Comprehensive Guide: Cross-Validation of Colorimetric and HPLC Assays for (2S)-2-(Carbamoylamino)propanoic Acid
Introduction
(2S)-2-(carbamoylamino)propanoic acid, commonly referred to as N-carbamoyl-L-alanine, is a critical intermediate in the reductive degradation of pyrimidines and a primary substrate in the industrial biocatalytic production of L-amino acids via the "hydantoinase process"[1]. Accurate quantification of this metabolite is essential for evaluating enzyme kinetics (such as L-carbamoylase and hydantoinase) and optimizing bioprocess yields.
This guide provides an authoritative cross-validation of two orthogonal analytical strategies: high-throughput colorimetric assays and high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanistic Basis & Causality of Assay Selection
As an Application Scientist, developing a robust analytical method requires aligning the physicochemical properties of the analyte with the detection mechanism.
-
Colorimetric Assay (Ehrlich's Reagent / PDAB): N-carbamoyl-L-alanine contains a ureido (carbamoyl) group. Under strongly acidic conditions, p-dimethylaminobenzaldehyde (PDAB) reacts with the ureido nitrogen to form a yellow-orange Schiff base chromophore.
-
Causality: This method is selected for primary screening because it allows rapid, 96-well plate-based quantification of hydantoinase activity without the need for chromatographic separation[2].
-
-
RP-HPLC-UV Assay: N-carbamoyl-L-alanine lacks extended aromatic conjugation, meaning it only exhibits weak end-absorption in the low UV range (203–210 nm) due to its amide and carboxylate groups[3].
-
Causality: Why use a highly acidic mobile phase (e.g., pH 3.2 phosphoric acid)? The carboxylic acid moiety of N-carbamoyl-L-alanine has a pKa of ~2.3. At neutral pH, the molecule is fully ionized and highly polar, resulting in zero retention on a hydrophobic C18 column. Lowering the pH to 3.2 suppresses ionization, increasing the analyte's hydrophobicity and ensuring reproducible retention times[4].
-
Biocatalytic Pathway Visualization
Caption: Biocatalytic cascade showing formation and hydrolysis of (2S)-2-(carbamoylamino)propanoic acid.
Experimental Protocols (Self-Validating Systems)
Every protocol must be designed as a self-validating system to prevent false positives and baseline drift.
Protocol A: High-Throughput Colorimetric Assay
-
Sample Preparation: Aliquot 100 µL of the enzymatic reaction mixture into a microcentrifuge tube.
-
Quenching & Deproteinization: Add 100 µL of 10% Trichloroacetic acid (TCA).
-
Self-Validation Step: TCA instantly denatures proteins, stopping the reaction and preventing background turbidity during the absorbance reading. Centrifuge at 12,000 x g for 5 minutes.
-
-
Derivatization: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of Ehrlich's reagent (10% p-dimethylaminobenzaldehyde in 6 M HCl)[1].
-
Incubation: Incubate at room temperature for 15 minutes to allow Schiff base formation.
-
Quantification: Read absorbance at 438 nm using a microplate reader.
-
Self-Validation Step: Always include a "boiled enzyme" blank to subtract endogenous ureido-compound background from the biological matrix.
-
Protocol B: RP-HPLC-UV Quantification
-
Sample Quenching: Aliquot 75 µL of the reaction mixture and quench by adding 675 µL of 1% H3PO4[4].
-
Self-Validation Step: The phosphoric acid simultaneously stops the enzymatic reaction (by dropping the pH) and matrix-matches the sample to the mobile phase, preventing peak distortion and fronting.
-
-
Centrifugation: Spin at 12,000 x g for 10 minutes to remove precipitated proteins.
-
Chromatographic Separation:
-
Integration: Quantify the peak area corresponding to (2S)-2-(carbamoylamino)propanoic acid against a standard calibration curve (0.1 - 10 mM).
Analytical Cross-Validation Workflow
Caption: Parallel workflow for the orthogonal cross-validation of colorimetric and HPLC assays.
Cross-Validation Data & Performance Comparison
To ensure scientific integrity, the two methods must be cross-validated. The colorimetric assay is prone to overestimation in complex biological matrices due to cross-reactivity with other ureido-containing metabolites (e.g., urea, citrulline). HPLC provides superior specificity by resolving these interferences chronologically[3].
| Performance Metric | Colorimetric Assay (Ehrlich's) | RP-HPLC-UV Assay (C18, 210 nm) |
| Limit of Detection (LOD) | ~50 µM | ~5 µM |
| Linear Dynamic Range | 0.1 mM – 5.0 mM | 0.01 mM – 20.0 mM |
| Specificity | Low (Reacts with all ureido groups) | High (Chromatographic resolution) |
| Throughput | High (96/384-well microplates) | Low-Medium (10–15 mins per run) |
| Matrix Interference | High (Background absorbance) | Low (Matrix matched & separated) |
| Primary Application | Initial enzyme library screening | Kinetic modeling & final validation |
Conclusion
A robust bioprocess analytical pipeline should employ a two-tiered approach. The colorimetric assay serves as a high-throughput primary screen to identify active biocatalysts or optimal conditions. However, due to its lack of absolute specificity, all hit compounds and kinetic parameters must be orthogonally validated using the RP-HPLC-UV method[4]. The use of a low-pH mobile phase in the HPLC protocol is the critical mechanistic step that ensures the reproducible retention of the highly polar (2S)-2-(carbamoylamino)propanoic acid.
References
- Title: Microbial transformations of hydantoin-related compounds Source: Kyoto University URL
- Title: l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System Source: MDPI URL
- Title: Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member Source: ASM Journals URL
- Title: 5-Monosubstituted hydantoins are cyclic ureides of α-amino acids Source: Thieme Connect URL
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2S)-2-(carbamoylamino)propanoic acid
For the diligent researcher, the journey of scientific discovery does not conclude with the acquisition of data, but with the responsible management of all materials involved. This guide provides a detailed protocol for the proper disposal of (2S)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine. As a trusted partner in your research endeavors, we are committed to providing information that ensures both laboratory safety and environmental stewardship.
While the parent amino acid, L-alanine, is not classified as a hazardous substance, the introduction of a carbamoyl group may alter the toxicological profile of the molecule.[1][2][3] Therefore, a cautious and informed approach to disposal is paramount. This document outlines the necessary steps and the scientific rationale behind them to ensure the safe and compliant disposal of this compound.
Core Principles of Disposal
The fundamental principle guiding the disposal of any laboratory chemical is the adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The procedures outlined here are based on established best practices and should be adapted to meet your local requirements. A primary goal is to prevent the release of the compound into the environment, particularly into waterways, as some amino acid derivatives can be toxic to aquatic life.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
Always handle (2S)-2-(carbamoylamino)propanoic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
This protocol is designed to address the disposal of solid (2S)-2-(carbamoylamino)propanoic acid, as well as aqueous solutions and contaminated labware.
Diagram: Disposal Workflow for (2S)-2-(carbamoylamino)propanoic acid
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for (2S)-2-(carbamoylamino)propanoic acid
Introduction: Beyond Compliance, Towards a Culture of Safety
In the dynamic environment of drug discovery and development, the safe handling of chemical reagents is the foundation of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of (2S)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine. Our objective is to move beyond a simple checklist of personal protective equipment (PPE) and instead, to instill a deep, causal understanding of why specific precautions are necessary. By treating every protocol as a self-validating system of safety, we empower researchers to protect themselves and their work effectively.
Hazard Identification and Risk Profile
(2S)-2-(carbamoylamino)propanoic acid is a white crystalline solid.[1] While not classified as acutely toxic, it presents a triad of irritant hazards that demand rigorous control measures.[2] Understanding these risks is the critical first step in establishing a safe handling protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation. [2] Direct contact with the solid powder or its solutions can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [2] The eyes are particularly vulnerable. Accidental contact can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [2] As a fine powder, the compound can easily become airborne during handling, such as weighing or transferring. Inhalation of these particles can irritate the respiratory tract, leading to coughing and shortness of breath.
These hazards dictate that all handling procedures must be designed to prevent contact with skin and eyes, and to eliminate the possibility of inhalation.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision tailored to the specific task. The following protocols are designed to provide a robust barrier between the researcher and the chemical hazards.
Eye and Face Protection: The First Line of Defense
Due to the serious eye irritation risk (H319), stringent eye protection is mandatory.[2]
-
Minimum Requirement: At all times when handling the solid or its solutions, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from dust particles and splashes.
-
Enhanced Protection: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during dissolution in a vortexer), a face shield should be worn in addition to safety goggles.[4] The face shield provides a secondary barrier, protecting the entire face from contact.
Skin and Body Protection: An Impermeable Barrier
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is essential.[2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[5] It is crucial to select gloves of an appropriate thickness and to inspect them for any signs of degradation before use. Always wash hands thoroughly with soap and water after removing gloves.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination.[6]
-
Protective Clothing: For large-scale operations, consider additional protective clothing to prevent any possibility of skin exposure.[3]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) makes respiratory protection a critical component of the safety protocol, particularly when handling the powder form.[2]
-
Engineering Controls: The primary method for controlling inhalation hazards is through engineering controls. Whenever possible, handle solid (2S)-2-(carbamoylamino)propanoic acid inside a certified chemical fume hood or a ventilated enclosure to minimize the escape of dust into the laboratory environment.[3]
-
Respiratory Masks: When engineering controls are not sufficient or when weighing the powder in an open environment, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][4] A NIOSH-approved N95 respirator or its equivalent is recommended to prevent the inhalation of fine particles.
Operational and Disposal Plans
Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage Procedures
-
Handling: Always handle this compound in a well-ventilated area.[6] Minimize the creation of dust during transfer and weighing.[3][4] Use tools and techniques (e.g., spatulas, weighing paper) that reduce the likelihood of the powder becoming airborne. Wash hands thoroughly after handling.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3][4]
Spill Management
In the event of a spill, a swift and safe response is critical.
-
Evacuate and Alert: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined above, including respiratory protection, gloves, and eye protection.
-
Contain and Clean: For small solid spills, gently sweep the material to avoid generating dust.[5] Place the spilled solid and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[6]
Disposal Protocol
(2S)-2-(carbamoylamino)propanoic acid and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled with "Waste (2S)-2-(carbamoylamino)propanoic acid" and any relevant hazard symbols.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Summary and Visual Guides
For quick reference, the following table and diagram summarize the key safety protocols.
PPE Recommendation Summary Table
| Task / Scale | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Small Quantities (<1g) in Fume Hood | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not required if fully contained |
| Weighing Powder on Open Bench | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | NIOSH-approved N95 Respirator |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Recommended if dust is possible |
| Handling Large Quantities (>25g) | Goggles and Face Shield | Nitrile Gloves, Lab Coat | NIOSH-approved N95 Respirator (mandatory outside fume hood) |
PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
